Abt-100
Beschreibung
This compound is a Unknown drug.
farnesyltransferase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVRFNVTLGKMZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196377 | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450839-40-4 | |
| Record name | ABT-100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABT-263 (Navitoclax) and ABT-199 (Venetoclax)
Disclaimer: No approved drug or widely researched compound with the designation "Abt-100" has been identified in scientific literature. It is highly probable that this refers to a typographical error for other well-documented compounds developed by Abbott Laboratories (now AbbVie), such as ABT-263 (Navitoclax) or ABT-199 (Venetoclax). This guide will focus on the mechanisms of these two pivotal B-cell lymphoma 2 (Bcl-2) family inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of Navitoclax and Venetoclax, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family is composed of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, and Mcl-1) and pro-apoptotic proteins (e.g., BIM, BID, BAD, BAX, and BAK). In many hematologic malignancies and some solid tumors, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism, allowing cancer cells to evade programmed cell death.[2][3]
Navitoclax and Venetoclax are classified as "BH3 mimetics." They mimic the action of the BH3-only pro-apoptotic proteins, binding with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 family members.[4] This action displaces the pro-apoptotic proteins that are normally sequestered by the anti-apoptotic proteins.[2][5] The released pro-apoptotic proteins, such as BIM, can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[4][6]
ABT-263 (Navitoclax)
Navitoclax is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[7][8] Its broad activity profile makes it effective in a range of preclinical tumor models.[1][9] However, the inhibition of Bcl-xL is also responsible for a dose-limiting side effect: thrombocytopenia, as Bcl-xL is crucial for platelet survival.[7][10]
ABT-199 (Venetoclax)
To address the thrombocytopenia associated with Navitoclax, ABT-199 (Venetoclax) was developed as a highly selective inhibitor of Bcl-2.[5][10] By sparing Bcl-xL, Venetoclax induces apoptosis in Bcl-2-dependent tumors without significantly impacting platelet counts.[10][11] This improved safety profile has led to its approval for treating certain leukemias and lymphomas.[11][12] Venetoclax has demonstrated cytotoxic activity in tumor cells that overexpress BCL-2.[2]
Quantitative Data
Binding Affinities (Ki)
The binding affinities of Navitoclax and Venetoclax for various Bcl-2 family members have been determined in cell-free assays.
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| ABT-263 (Navitoclax) | ≤1 | ≤0.5 | ≤1 | Binds weakly |
| ABT-199 (Venetoclax) | <0.01 | 48 | 245 | >444 |
Data sourced from multiple studies.[13][14][15]
Cellular Potency (IC50/EC50)
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate the potency of these compounds in inducing cell death in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/EC50 |
| ABT-263 (Navitoclax) | H146 | Small Cell Lung Cancer | 110 nM |
| H82 | Small Cell Lung Cancer | 22 µM | |
| ABT-199 (Venetoclax) | CHP126 | Neuroblastoma | 10-210 nM (IC50) |
| KCNR | Neuroblastoma | 10-210 nM (IC50) | |
| SJNB12 | Neuroblastoma | 10-210 nM (IC50) | |
| MOLM-13 | Acute Myeloid Leukemia | <10 nM to >1000 nM | |
| Primary AML Cells | Acute Myeloid Leukemia | <10 nM (Median) | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 1.9 nM (LC50) |
Data compiled from various preclinical studies.[13][14][16][17]
Signaling Pathways and Experimental Workflows
Core Mechanism of Action of BH3 Mimetics
Caption: Mechanism of BH3 mimetics in overcoming cancer cell apoptosis evasion.
Experimental Workflow for Assessing In Vitro Cytotoxicity
Caption: A typical workflow for determining the in vitro cytotoxicity of Bcl-2 inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is a generalized procedure based on methodologies reported in preclinical studies of Navitoclax and Venetoclax.[14][18]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., SCLC, ALL, or neuroblastoma lines) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[14]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Plating:
-
Harvest cells and perform a cell count.
-
Seed 1,000 to 5,000 cells per well in a 96-well plate.[18]
-
-
Drug Treatment:
-
Incubation:
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and calculate the IC50 or EC50 value using appropriate software (e.g., GraphPad Prism).
-
Co-Immunoprecipitation for Protein-Protein Interaction
This protocol is designed to assess the disruption of Bcl-2/BIM interaction by Venetoclax.[13]
-
Cell Treatment and Lysis:
-
Treat high BCL-2-expressing neuroblastoma cell lines with varying concentrations of Venetoclax (e.g., 62.5 nM) for a specified time.[13]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for Bcl-2 overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2 and BIM, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in the Venetoclax-treated samples compared to the control indicates the disruption of the protein-protein interaction.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of Bcl-2 inhibitors.[13][18]
-
Animal Models:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., KCNR neuroblastoma cells) into the flank of each mouse.[13]
-
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Navitoclax or Venetoclax orally at a specified dose and schedule (e.g., 100 mg/kg daily).[13] The control group receives the vehicle.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
-
Conclusion
ABT-263 (Navitoclax) and ABT-199 (Venetoclax) are potent BH3 mimetic drugs that function by inhibiting anti-apoptotic Bcl-2 family proteins, thereby restoring the intrinsic apoptotic pathway in cancer cells. While Navitoclax has a broader spectrum of inhibition, Venetoclax offers a more targeted approach with a favorable safety profile due to its high selectivity for Bcl-2. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the mechanism of action of these important anti-cancer agents, serving as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. What is Navitoclax used for? [synapse.patsnap.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 7. Navitoclax - Wikipedia [en.wikipedia.org]
- 8. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to ABT-100
This document provides a comprehensive technical overview of this compound, a potent and selective farnesyltransferase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and cancer biology. This guide covers the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to this compound.
This compound, also known as A-367074, is a non-peptidomimetic, orally bioavailable small molecule inhibitor of farnesyltransferase. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 6-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)ethoxy]-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carbonitrile |
| Synonyms | A-367074, A-409100 Hydrochloride |
| CAS Number | 450839-40-4 (Free Base); 852926-14-8 (Hydrochloride Salt) |
| Molecular Formula | C₂₇H₁₉F₃N₄O₃ (Free Base); C₂₇H₁₉F₃N₄O₃ · HCl (Hydrochloride Salt) |
| Molecular Weight | 504.5 g/mol (Free Base); 540.92 g/mol (Hydrochloride Salt) |
| Appearance | White to beige solid powder |
| Solubility | DMSO: 1-10 mg/mL; Acetonitrile: 0.1-1 mg/mL; Not soluble in water |
| SMILES | FC(F)(OC1=CC=C(C2=C(OC--INVALID-LINK--C=C3)(C4=CN=CN4C)O)C=CC(C#N)=C2)C=C1)F |
| InChI Key | HEUVRFNVTLGKMZ-SANMLTNESA-N |
Pharmacology and Mechanism of Action
This compound is a highly potent and selective inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably members of the Ras superfamily of small GTPases. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the plasma membrane, which is a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.
By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its ability to localize to the cell membrane and initiate downstream signaling cascades. This leads to the attenuation of oncogenic Ras signaling, which is frequently hyperactivated in human cancers. In addition to its effects on Ras, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further contributing to its anti-tumor effects.
Figure 1. Mechanism of Action of this compound as a Farnesyltransferase Inhibitor.
Biological Activity
This compound demonstrates broad-spectrum antitumor activity through a combination of antiproliferative, proapoptotic, and antiangiogenic effects. It effectively inhibits the growth of a wide range of human cancer cell lines in vitro, particularly those harboring oncogenic Ras mutations.
Table 2: In Vitro Cell Proliferation Inhibition (IC₅₀) of this compound
| Cell Line | Cancer Type | Ras Mutation | IC₅₀ (nM) |
| EJ-1 | Bladder | H-Ras | 2.2 |
| DLD-1 | Colon | Ki-Ras | 3.8 |
| MDA-MB-231 | Breast | Ki-Ras | 5.9 |
| HCT-116 | Colon | Ki-Ras | 6.9 |
| MiaPaCa-2 | Pancreatic | Ki-Ras | 9.2 |
| PC-3 | Prostate | Wild-Type | 70 |
| DU-145 | Prostate | Wild-Type | 818 |
| HepG2 | Liver | Wild-Type | (2-20 µM range) |
| Huh7 | Liver | Wild-Type | (2-20 µM range) |
In addition to inhibiting proliferation, this compound induces apoptosis and suppresses angiogenesis by reducing the expression of key angiogenic cytokines such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).
Figure 2. this compound Inhibition of the PI3K/Akt Pathway and Downstream Effects.
Experimental Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
Cell Proliferation Assay
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of various human cancer cell lines.
-
Methodology:
-
Cell Plating: Human cancer cell lines (e.g., EJ-1, DLD-1, HCT-116) are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 nM) for a specified duration, typically 72 hours to 7 days. A vehicle control (DMSO) is run in parallel.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like CyQUANT.
-
Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of orally administered this compound in a living model.
-
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., EJ-1, DLD-1) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered, often orally via gavage, once or twice daily at various doses (e.g., 6.25-50 mg/kg/day) for a defined period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are analyzed by IHC for markers of proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31) to elucidate the in vivo mechanism of action.
-
Figure 3. Preclinical Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable farnesyltransferase inhibitor with a well-defined mechanism of action. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis through the disruption of Ras and PI3K/Akt signaling pathways makes it a significant compound in preclinical cancer research. The broad-spectrum antitumor activity demonstrated in various xenograft models highlights its potential as a therapeutic agent.
An In-depth Technical Guide to the Discovery and History of ABT-199 (Venetoclax)
*Note to the Reader: The compound "Abt-100" is not a recognized designation in publicly available scientific literature or drug development pipelines. It is presumed that this is a typographical error and the intended subject is ABT-199 , a pivotal molecule developed by Abbott Laboratories (now AbbVie). This technical guide will focus on ABT-199, known clinically as Venetoclax .
This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to the B-cell lymphoma 2 (Bcl-2) inhibitor, ABT-199 (Venetoclax). It is intended for researchers, scientists, and drug development professionals.
Discovery and History
The development of Venetoclax is a landmark achievement in structure-based drug design and a culmination of decades of research into the role of apoptosis in cancer.
The Genesis: Targeting Bcl-2
The story of Venetoclax begins with the discovery in the late 1980s that the protein Bcl-2 is an oncogene that promotes cancer cell survival by inhibiting apoptosis (programmed cell death).[1] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL), cancer cells overexpress Bcl-2, which sequesters pro-apoptotic proteins and allows the malignant cells to evade destruction.[2][3][4] This made Bcl-2 a prime therapeutic target.
First-Generation BH3 Mimetics: ABT-737 and Navitoclax (ABT-263)
Initial efforts led to the development of the first-generation BH3 mimetics, ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263).[5][6] These compounds mimicked the BH3 domain of pro-apoptotic proteins, allowing them to bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic factors and triggering cell death.[6][7]
While showing promise, Navitoclax's utility was limited by a significant side effect: on-target thrombocytopenia (low platelet count).[3][8] This was due to its inhibition of Bcl-xL, a protein essential for platelet survival.[8]
A Breakthrough in Selectivity: The Development of ABT-199 (Venetoclax)
The challenge was to design a molecule that selectively inhibited Bcl-2 while sparing Bcl-xL to avoid platelet toxicity. Through a fragment-based drug discovery approach, scientists at Abbott/AbbVie re-engineered the Navitoclax structure.[5][9] This led to the creation of ABT-199 (Venetoclax), a highly potent and selective Bcl-2 inhibitor.[5]
Venetoclax exhibits remarkable selectivity, with a binding affinity (Ki) for Bcl-2 of less than 0.01 nM, making it over 4,800-fold more selective for Bcl-2 than for Bcl-xL.[9][10] This breakthrough allowed for potent, on-target cancer cell killing without the dose-limiting thrombocytopenia seen with its predecessors.[3][5]
The development of Venetoclax was a collaborative effort involving AbbVie, Genentech (a member of the Roche group), and the Walter and Eliza Hall Institute.[1] In 2016, Venetoclax received its first FDA approval for the treatment of patients with CLL with 17p deletion who had received at least one prior therapy.[11][12] Its indications have since expanded to include other leukemias and lymphomas.[13][14]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of Venetoclax.
Table 1: In Vitro Potency and Selectivity of Venetoclax
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Bcl-2 | <0.01 nM | [9][10] |
| Bcl-xL | 48 nM | [15] |
| Bcl-w | 245 nM | [15] |
| Mcl-1 | >444 nM | [15] |
| Cellular Efficacy (EC50) | ||
| FL5.12-Bcl-2 cells | 4 nM | [9] |
| RS4;11 cells (ALL) | 8 nM | [9] |
| Chronic Lymphocytic Leukemia (CLL) cells | 3.0 nM (average) | [9] |
Table 2: In Vivo Efficacy of Venetoclax Monotherapy in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| RS4;11 (ALL) | 100 mg/kg, daily | 95% max tumor growth inhibition, 152% tumor growth delay | [9] |
| KCNR (Neuroblastoma) | 100 mg/kg, daily for 3 weeks | Significant tumor growth inhibition | [15] |
| MLL-rearranged ALL | 100 mg/kg, for 21 days | Objective responses in 3 of 6 xenografts |
Table 3: Summary of Key Clinical Trial Results
| Trial / Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) / CR with Incomplete Marrow Recovery (CRi) | Reference |
| Phase I (Relapsed/Refractory CLL) | Venetoclax Monotherapy | 84% | 23% | [8] |
| Phase II (Relapsed/Refractory CLL with del(17p)) | Venetoclax Monotherapy | 79% | 8% | |
| VIALE-A (Newly Diagnosed AML, unfit for intensive chemo) | Venetoclax + Azacitidine | 66% | 66% (Composite Remission) | |
| CLL14 (Previously Untreated CLL with comorbidities) | Venetoclax + Obinutuzumab | Not specified | Not specified | [16] |
Note: ORR and CR rates can vary based on patient population, line of therapy, and specific trial endpoints.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating the research that underpins the development of Venetoclax.
Cell Viability and Apoptosis Assays
These assays are fundamental to determining the cytotoxic effects of Venetoclax on cancer cells.
Protocol: Annexin V/7-AAD Staining for Apoptosis
-
Cell Culture: Culture B-cell lymphoma cell lines (e.g., VAL, FARAGE) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with serial concentrations of Venetoclax (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Co-culture the cells for a specified period (e.g., 4, 24, or 48 hours).
-
Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, 7-AAD negative) and necrotic/late apoptotic cells (Annexin V positive, 7-AAD positive).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to demonstrate that Venetoclax disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM.
Protocol: Bcl-2/BIM Co-Immunoprecipitation
-
Cell Lysis: Treat lymphoma cells (e.g., Karpas231) with Venetoclax for a short duration (e.g., 60 minutes). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the cleared lysates overnight at 4°C with an antibody against Bcl-2 or a negative control IgG.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BIM and Bcl-2 to detect the co-immunoprecipitated proteins. A decrease in the BIM signal in the Venetoclax-treated sample indicates disruption of the Bcl-2/BIM complex.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, which can predict sensitivity to BH3 mimetics like Venetoclax.
Protocol: BH3 Mimetic-Based Profiling
-
Cell Preparation: Isolate primary tumor cells (e.g., from AML patient samples) and plate them in 96-well plates at a concentration of approximately 20,000 cells per well.[13]
-
Treatment: Treat the cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM). This panel should include Venetoclax (to assess Bcl-2 dependence) and inhibitors of other anti-apoptotic proteins like MCL-1 and Bcl-xL.[13]
-
Incubation: Incubate the plates for a short period (e.g., 4 hours).[13]
-
Apoptosis Measurement: Assess the induction of early apoptosis by staining with Annexin V and a viability dye (e.g., 7-AAD).
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells in response to each specific BH3 mimetic.
-
Interpretation: High levels of apoptosis upon treatment with Venetoclax indicate a strong dependence on Bcl-2 for survival and predict sensitivity to the drug.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of Venetoclax in a living organism.
Protocol: Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Prepare a single-cell suspension from a patient's tumor sample (e.g., AML) and mix with Matrigel. Inject the cell suspension (e.g., 0.5 x 10^6 cells) subcutaneously or intravenously into the mice.
-
Tumor Growth and Enrollment: Monitor the mice for tumor establishment. Once tumors reach a palpable size or there is evidence of engraftment, randomize the mice into treatment and control cohorts.
-
Treatment Administration: Administer Venetoclax (e.g., 100 mg/kg) or a vehicle control to the respective cohorts. Dosing is typically done daily via oral gavage for a set period (e.g., 21-31 days).[10]
-
Monitoring: Measure tumor volume with calipers regularly (for subcutaneous models) or monitor disease burden by measuring human CD45+ cells in peripheral blood (for leukemia models). Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors or tissues for further analysis (e.g., immunohistochemistry for apoptosis markers). Analyze the data for tumor growth inhibition, regression, or delay.[10]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of Venetoclax.
References
- 1. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. thno.org [thno.org]
- 8. Venetoclax Is Effective in Small-Cell Lung Cancers with High BCL-2 Expression | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abbvie.com [abbvie.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Identification and Validation of ABT-263 (Navitoclax)
As information regarding a specific compound designated "Abt-100" is not publicly available, this technical guide will focus on the well-characterized compound ABT-263 (Navitoclax) as a representative example of target identification and validation for an apoptosis-inducing agent. ABT-263 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, developed by Abbott Laboratories (now AbbVie).
This document provides an in-depth overview of the preclinical target identification and validation of ABT-263, a first-in-class BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-w.
Target Hypothesis and Rationale
Cancer cells often evade apoptosis (programmed cell death) by overexpressing anti-apoptotic proteins of the BCL-2 family, such as BCL-2, BCL-xL, and BCL-w. These proteins sequester pro-apoptotic proteins like BIM, BID, and BAD (the "BH3-only" proteins) and prevent them from activating the effector proteins BAX and BAK, which are the ultimate mediators of mitochondrial outer membrane permeabilization and subsequent cell death.
The therapeutic hypothesis was that a small molecule capable of mimicking the action of BH3-only proteins could bind to and inhibit the anti-apoptotic BCL-2 family members. This inhibition would release the sequestered pro-apoptotic proteins, leading to BAX/BAK activation and selective induction of apoptosis in cancer cells dependent on these survival pathways.
Data Presentation: Target Affinity and Cellular Activity
Quantitative assessment of ABT-263's interaction with its targets and its effect on cancer cells is crucial for validation. The following tables summarize key potency metrics.
Table 1: In Vitro Binding Affinity of ABT-263 to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Assay Method |
| BCL-2 | ≤1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |
| BCL-xL | ≤0.5 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |
| BCL-w | ≤1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |
| MCL-1 | Weakly binds (High µM range) | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |
| A1 | Weakly binds (High µM range) | Homogeneous Time-Resolved Fluorescence (HTRF) / Fluorescence Polarization |
| Data compiled from multiple sources indicating high-affinity binding to BCL-2, BCL-xL, and BCL-w.[1][2][3] |
Table 2: Cellular Activity of ABT-263 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Notes |
| H146 | Small-Cell Lung Cancer (SCLC) | 0.033 - 0.110 µM | Highly sensitive.[1][4] |
| H1048 | Small-Cell Lung Cancer (SCLC) | 0.06 µM | Sensitive.[5] |
| H889 | Small-Cell Lung Cancer (SCLC) | <0.4 µM | Sensitive.[1] |
| Calu-1 | Non-Small-Cell Lung Cancer (NSCLC) | 0.831 µM | Moderately sensitive.[4] |
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | >10 µM | Resistant.[4] |
| RS4;11 | Acute Lymphoblastic Leukemia | EC50 = 0.014 µM | Highly sensitive.[1] |
| SW480 | Colon Cancer | 0.43 µM | Moderately sensitive.[5] |
| IC50/EC50 values represent the concentration of ABT-263 required to inhibit cell growth or viability by 50%.[1][4][5] |
Experimental Protocols
This assay quantifies the binding affinity of ABT-263 to individual BCL-2 family proteins by measuring the disruption of a known protein-peptide interaction.[6][7]
-
Objective: To determine the inhibitor constant (Ki) of ABT-263 for BCL-2, BCL-xL, and BCL-w.
-
Principle: The assay measures fluorescence resonance energy transfer (FRET) between a Terbium-labeled antibody (donor) bound to a GST-tagged BCL-2 family protein and a fluorescently-labeled BH3 peptide (e.g., FAM-Bak peptide) (acceptor).[6][7] When the peptide is bound to the protein, FRET occurs. ABT-263 competes with the peptide for the binding groove, disrupting FRET in a dose-dependent manner.
-
Methodology:
-
Reagent Preparation: Recombinant GST-tagged BCL-2, BCL-xL, or BCL-w protein is incubated with a Terbium-labeled anti-GST antibody.
-
Compound Incubation: A serial dilution of ABT-263 is added to the protein-antibody complex in a microplate well and incubated briefly.
-
Peptide Addition: A FAM-labeled BH3 peptide (e.g., Bak or Bad) is added to the wells.
-
Signal Detection: After incubation to allow binding to reach equilibrium, the plate is read on a TR-FRET-capable plate reader. The ratio of acceptor to donor fluorescence is calculated.
-
Data Analysis: IC50 values are determined by plotting the fluorescence ratio against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
-
This assay determines the cytotoxic or cytostatic effect of ABT-263 on cancer cell lines.
-
Objective: To measure the IC50 or EC50 of ABT-263 in a panel of cancer cell lines to identify sensitive and resistant populations.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used. It quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
-
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are treated with a serial dilution of ABT-263 or vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[1][8]
-
Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the luciferase and substrate necessary to catalyze the conversion of ATP to a luminescent signal.
-
Signal Detection: After a brief incubation to stabilize the signal, luminescence is measured using a plate-reading luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control, and the resulting dose-response curve is used to calculate the IC50 value.
-
This assay confirms that cell death induced by ABT-263 occurs via apoptosis.
-
Objective: To measure the activation of executioner caspases (caspase-3 and -7) following treatment with ABT-263.
-
Principle: The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Methodology:
-
Cell Treatment: Cells are plated in 96-well plates and treated with ABT-263 at various concentrations and time points.
-
Reagent Addition: The Caspase-Glo® 3/7 reagent is added directly to the wells.
-
Signal Detection: The plate is incubated at room temperature, and luminescence is measured.
-
Data Analysis: An increase in luminescence compared to untreated control cells indicates caspase activation and apoptosis induction.[9]
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of Abt-100: A Farnesyltransferase Inhibitor with Potent Antitumor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abt-100 is a novel, orally bioavailable small molecule inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology.
Data Presentation
In Vitro Efficacy: Inhibition of Human Tumor Cell Proliferation
This compound has demonstrated potent antiproliferative activity across a panel of human cancer cell lines, exhibiting particular potency in those with activating mutations in the Ras signaling pathway. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.
| Cell Line | Cancer Type | Ras Status | IC50 (nM)[1][2][3] |
| EJ-1 | Bladder Cancer | H-Ras Mutant | 2.2 |
| DLD-1 | Colon Cancer | K-Ras Mutant | 3.8 |
| MDA-MB-231 | Breast Cancer | K-Ras Mutant | 5.9 |
| HCT-116 | Colon Cancer | K-Ras Mutant | 6.9 |
| MiaPaCa-2 | Pancreatic Cancer | K-Ras Mutant | 9.2 |
| PC-3 | Prostate Cancer | Wild-Type | 70 |
| DU-145 | Prostate Cancer | Wild-Type | 818 |
In Vivo Efficacy: Antitumor Activity in Xenograft Models
The antitumor efficacy of this compound was evaluated in several human tumor xenograft models in immunocompromised mice. The compound demonstrated significant tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| EJ-1 | Bladder Cancer | 2-12.5 mg/kg/day, s.c., for 21 days | Tumor regression.[1] |
| DLD-1 | Colon Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |
| LX-1 | Lung Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |
| MiaPaCa-2 | Pancreatic Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |
| PC-3 | Prostate Cancer | 6.25-50 mg/kg/day, s.c. or twice daily orally | Significant efficacy.[1] |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.
| Species | Bioavailability (%) |
| Mice | 70-80[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
The antiproliferative activity of this compound was determined using a standard proliferation assay. Human tumor cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a range of concentrations of this compound for a period of 72 hours. Cell viability was assessed using a commercially available colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction). IC50 values were calculated from the dose-response curves.
Clonogenic Survival Assay
To assess the long-term effects of this compound on cell survival and proliferation, a clonogenic assay was performed. Cells were treated with this compound for 72 hours, after which the drug was removed. A known number of viable cells were then seeded in 6-well plates and cultured for 10-14 days to allow for colony formation. Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated as the ratio of colonies formed by treated cells to that of untreated control cells.
In Vivo Xenograft Studies
Human tumor cells were implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via subcutaneous injection or oral gavage according to the schedules outlined in the data table. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis.
Immunohistochemistry (IHC) for Biomarker Analysis
Tumor tissues from xenograft studies were fixed in formalin and embedded in paraffin. Sections were then stained for markers of proliferation (Ki-67) and angiogenesis (CD31). Briefly, tissue sections were deparaffinized and rehydrated, followed by antigen retrieval. Sections were then incubated with primary antibodies against Ki-67 and CD31, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection with a chromogenic substrate such as 3,3'-diaminobenzidine (DAB). Stained sections were then counterstained with hematoxylin.
TUNEL Assay for Apoptosis Detection
Apoptosis in tumor tissue was assessed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This assay detects DNA fragmentation, a hallmark of apoptosis. Paraffin-embedded tumor sections were deparaffinized and rehydrated. The sections were then incubated with terminal deoxynucleotidyl transferase and a labeled dUTP. The incorporated label was then visualized using a fluorescent microscope.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its development as a potent and orally bioavailable antitumor agent. Its mechanism of action, centered on the inhibition of farnesyltransferase, leads to the disruption of key oncogenic signaling pathways, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The significant in vivo efficacy observed in various xenograft models, coupled with a favorable pharmacokinetic profile, underscores the potential of this compound as a promising candidate for clinical investigation in the treatment of human cancers, particularly those harboring Ras mutations. Further research is warranted to explore its clinical utility and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly potent and selective farnesyltransferase inhibitor this compound in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Abt-100 Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-100 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including those in the Ras superfamily.[1][2] Inhibition of FTase-mediated farnesylation prevents the proper localization and function of these proteins, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] These characteristics make this compound a compound of significant interest for preclinical anticancer research.
These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in various animal models based on published preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data on this compound dosage regimens used in different animal models.
Table 1: this compound Dosage in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Route of Administration | Dosage Range (mg/kg/day) | Dosing Schedule | Duration | Efficacy | Reference |
| EJ-1 (Bladder) | CD1 nude / SCID | Subcutaneous (s.c.) | 2 - 12.5 | Daily | 21 days | Tumor regression | [3][4] |
| DLD-1 (Colon) | SCID | s.c. or Oral (p.o.) | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |
| LX-1 (Lung) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |
| MiaPaCa-2 (Pancreatic) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |
| PC-3 (Prostate) | SCID | s.c. or p.o. | 6.25 - 50 | Once or twice daily | Not Specified | Significant efficacy | [3][4] |
| HCT-116 (Colon) | Nude | s.c. or p.o. | 3.125 - 25 | Daily or twice daily | 4 - 7 days | Pharmacokinetic studies | [3] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Species/Strain | Route of Administration | Dosage (mg/kg/day) | Dosing Schedule | Duration | Application | Reference |
| Hepatocarcinogenesis | Rat | Subcutaneous (s.c.) | 25 | Daily | 4 weeks | Chemoprevention | |
| Hutchinson-Gilford Progeria Syndrome | LmnaHG/+ Mouse | Oral (in drinking water) | ~39 | Continuous | Up to 45 weeks | Survival and phenotype improvement | |
| Hutchinson-Gilford Progeria Syndrome | LmnaHG/+ Mouse | Oral (in drinking water) | 117 | Continuous | < 2 weeks | Toxicity study | |
| Heterotopic Cardiac Transplant | Wistar to Lewis Rat | Oral (gavage) | 25, 50, 100 | Twice daily (BID) | Not Specified | Allograft rejection |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound
-
Ethanol (200 proof)
-
Solutol HS 15
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water for injection
Protocol:
-
Prepare a 0.18% HPMC solution by dissolving the appropriate amount of HPMC in sterile water.
-
To prepare the vehicle, mix 2% ethanol and 8% Solutol HS 15 in the 0.18% HPMC solution.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration.
-
Ensure complete dissolution, gentle warming or sonication may be used if necessary.
-
Store the dosing solution protected from light. For oral administration in drinking water, this compound can be mixed in drinking water containing 0.4% hydroxy methyl propyl cellulose and 1.0% ethanol.
Orthotopic Bladder Cancer Xenograft Model in Mice
Materials:
-
Human bladder cancer cell line (e.g., EJ-1)
-
Female athymic nude or SCID mice (5-6 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
24-gauge catheter
Protocol:
-
Culture EJ-1 cells to ~80% confluency.
-
Anesthetize the mouse using isoflurane.
-
Make a small midline incision in the lower abdomen to expose the bladder.
-
Carefully inject 1 x 10^6 EJ-1 cells in 50 µL of serum-free medium into the bladder wall or lumen.
-
Suture the abdominal wall and skin.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (length × width²) / 2.[3]
Immunohistochemistry for Ki-67 (Proliferation Marker)
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: mouse monoclonal anti-Ki-67 (e.g., clone MIB1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in sodium citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody (e.g., at a 1:50 dilution) for 60 minutes at room temperature.[3]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the percentage of Ki-67-positive cells under a microscope.
TUNEL Assay (Apoptosis Detection)
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI or other nuclear counterstain
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits farnesyltransferase, blocking Ras signaling and downstream pathways like PI3K/Akt.
Experimental Workflow
References
Application Notes and Protocols for Western Blot Analysis of Abt-100 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blotting to investigate the cellular effects of Abt-100, a potent and selective farnesyltransferase inhibitor. This compound has been demonstrated to induce apoptosis and inhibit the PI3K/Akt signaling pathway, making it a compound of interest in cancer research and drug development.
Principle of the Assay
Western blotting is a powerful immunodetection technique that allows for the identification and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of a relevant cancer cell line with this compound and the subsequent analysis of key protein markers to confirm its mechanism of action. Specifically, the protocol is designed to detect:
-
Inhibition of Farnesyltransferase: By observing the accumulation of unprocessed, non-farnesylated proteins.
-
Induction of Apoptosis: By detecting the cleavage of key apoptotic proteins.
-
Inhibition of the PI3K/Akt Signaling Pathway: By measuring the phosphorylation status of Akt.
Data Presentation
The following tables summarize the expected outcomes and key proteins to be analyzed in a Western blot experiment following treatment with this compound.
Table 1: Key Protein Targets for Western Blot Analysis of this compound Action
| Pathway | Target Protein | Expected Change with this compound Treatment | Antibody Recommendation (Example) |
| Farnesyltransferase Inhibition | Prelamin A | Accumulation of the higher molecular weight unprocessed form | Anti-Prelamin A/Lamin A |
| HDJ-2 (Hsp40) | Appearance of a higher molecular weight unprocessed form | Anti-HDJ-2 | |
| Apoptosis Induction | Cleaved PARP | Increase in the cleaved fragment (89 kDa) | Anti-Cleaved PARP |
| Cleaved Caspase-3 | Increase in the cleaved fragments (17/19 kDa) | Anti-Cleaved Caspase-3 | |
| Cleaved Caspase-7 | Increase in the cleaved fragment (20 kDa) | Anti-Cleaved Caspase-7 | |
| PI3K/Akt Pathway Inhibition | Phospho-Akt (Ser473) | Decrease in phosphorylation | Anti-Phospho-Akt (Ser473) |
| Total Akt | No significant change (used for normalization) | Anti-Akt | |
| Loading Control | GAPDH or β-actin | No change | Anti-GAPDH or Anti-β-actin |
Table 2: Recommended Cell Lines and this compound Treatment Conditions
| Cell Line | Cancer Type | Recommended this compound Concentration Range | Recommended Treatment Duration |
| HCT-116 | Colon Carcinoma | 10 nM - 1 µM | 24 - 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | 10 nM - 1 µM | 24 - 72 hours |
| MDA-MB-231 | Breast Cancer | 10 nM - 1 µM | 24 - 72 hours |
| A549 | Lung Carcinoma | 100 nM - 5 µM | 24 - 72 hours |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
II. Preparation of Cell Lysates
-
Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% gradient or a suitable percentage Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Signaling pathway affected by this compound leading to apoptosis.
Application Notes and Protocols for Abt-100 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-100 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins involved in cellular signaling, most notably members of the Ras superfamily of small GTPases.[1][2] By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the PI3K/Akt pathway.[1] This inhibitory action leads to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells, making this compound a compound of significant interest in oncology drug discovery.[1][3]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. Detailed protocols for a primary biochemical screening assay for farnesyltransferase inhibition and secondary cell-based assays to characterize the cellular effects of this compound are provided.
Data Presentation
The inhibitory activity of this compound has been quantified across a panel of human cancer cell lines, demonstrating its broad-spectrum anti-tumor potential.[3][4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Ras Mutation Status | IC50 (nM) |
| EJ-1 | Bladder Cancer | H-Ras | 2.2 |
| DLD-1 | Colon Cancer | K-Ras | 3.8 |
| MDA-MB-231 | Breast Cancer | K-Ras | 5.9 |
| HCT-116 | Colon Cancer | K-Ras | 6.9 |
| MiaPaCa-2 | Pancreatic Cancer | K-Ras | 9.2 |
| PC-3 | Prostate Cancer | Wild-Type Ras | 70 |
| DU-145 | Prostate Cancer | Wild-Type Ras | 818 |
Signaling Pathway
This compound targets farnesyltransferase, a key enzyme in the Ras signaling pathway. By inhibiting this enzyme, this compound prevents the farnesylation of Ras proteins, which is a critical step for their membrane association and activation. This, in turn, blocks the downstream activation of the PI3K/Akt signaling cascade, leading to various anti-cancer effects.
References
Application of CRISPR-Cas9 in HIV Gene Editing: A Case Study of EBT-101
A Note on Terminology: Initial searches for "Abt-100" in the context of CRISPR-Cas9 gene editing did not yield relevant results. It is highly probable that this refers to EBT-101 (also noted as EBT-100 in early research), a CRISPR-Cas9 based therapeutic developed for the treatment of HIV. This document will focus on the application of this CRISPR-based therapeutic.
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary gene-editing tool with broad applications in biomedical research and therapeutics.[1][2][3] One of the most promising applications is in the development of curative therapies for viral diseases, such as Human Immunodeficiency Virus (HIV) infection. EBT-101 is an investigational CRISPR-Cas9 based therapy designed to eliminate HIV proviral DNA from the host genome, thereby offering a potential cure.[4]
Antiretroviral therapy (ART) can effectively suppress HIV replication, but it cannot eradicate the virus from the body.[4] The virus integrates its genetic material into the host cell's DNA, creating a latent reservoir that is unreachable by current drugs.[4] The CRISPR-Cas9 system of EBT-101 is engineered to specifically target and excise this integrated HIV proviral DNA.[4]
Mechanism of Action
EBT-101 utilizes a Cas9 nuclease guided by two single-guide RNAs (sgRNAs) to target specific, conserved regions within the HIV-1 genome.[4] The dual-guide RNA strategy enhances the specificity and efficiency of the editing process, leading to the excision of large fragments of the proviral DNA. This disruption of the integrated viral genome prevents the production of new viral particles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of CRISPR-Cas9 in targeting viral DNA and a typical experimental workflow for evaluating a CRISPR-based antiviral therapeutic.
Caption: Mechanism of CRISPR-Cas9 for HIV proviral DNA excision.
Caption: Generalized experimental workflow for CRISPR-based antiviral therapy.
Experimental Protocols
The following are generalized protocols for key experiments in the development and evaluation of a CRISPR-Cas9 based therapeutic for viral gene editing.
Protocol 1: Transduction of HIV-Infected Cells with AAV-CRISPR
Objective: To deliver the CRISPR-Cas9 system into HIV-infected cells for gene editing.
Materials:
-
HIV-infected cell line (e.g., TZM-bl) or primary CD4+ T cells
-
High-titer AAV vector encoding Cas9 and HIV-specific gRNAs
-
Complete cell culture medium
-
Polybrene or other transduction enhancers
-
Multi-well culture plates
Procedure:
-
Seed HIV-infected cells in a multi-well plate at a desired density.
-
Allow cells to adhere and grow overnight.
-
On the day of transduction, prepare serial dilutions of the AAV-CRISPR vector.
-
Add the AAV vector to the cells at various multiplicities of infection (MOIs).
-
Add a transduction enhancer like Polybrene to improve efficiency.
-
Incubate the cells for 24-72 hours to allow for vector entry and expression of the CRISPR-Cas9 components.
-
After incubation, harvest the cells for downstream analysis.
Protocol 2: Quantification of Gene Editing Efficiency
Objective: To determine the percentage of alleles that have been successfully edited by the CRISPR-Cas9 system.
A. T7 Endonuclease I (T7E1) Assay
Materials:
-
Genomic DNA extracted from transduced cells
-
PCR primers flanking the target region in the HIV genome
-
Taq DNA polymerase and dNTPs
-
T7 Endonuclease I
-
Agarose gel and electrophoresis equipment
Procedure:
-
Extract genomic DNA from both control and transduced cells.
-
Amplify the target region using PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes in samples with mixed edited and unedited DNA.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the cleavage products by agarose gel electrophoresis.
-
Quantify the band intensities to estimate the percentage of gene editing.
B. Droplet Digital PCR (ddPCR)
Materials:
-
Genomic DNA from transduced cells
-
ddPCR supermix
-
Primers and probes specific for the edited and unedited alleles
-
ddPCR system
Procedure:
-
Design primers and probes to specifically detect the edited (deleted) and wild-type HIV proviral DNA.
-
Prepare the ddPCR reaction mix containing genomic DNA, supermix, and primer/probe sets.
-
Generate droplets using a droplet generator.
-
Perform PCR amplification.
-
Read the droplets on a droplet reader to count the number of positive droplets for each allele.
-
Calculate the fraction of edited alleles.
Protocol 3: Assessment of Off-Target Editing
Objective: To identify and quantify unintended edits at off-target sites in the host genome.
A. In Silico Prediction
-
Use online tools to predict potential off-target sites based on the gRNA sequence.
B. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
Materials:
-
Transduced cells
-
Short, double-stranded oligodeoxynucleotides (dsODNs)
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Co-transfect cells with the CRISPR-Cas9 components and dsODNs.
-
The dsODNs will be integrated into the sites of double-strand breaks (both on- and off-target).
-
Extract genomic DNA and prepare a library for NGS, amplifying the regions containing the integrated dsODNs.
-
Sequence the library and map the reads to the reference genome to identify off-target cleavage sites.
Data Presentation
The efficacy of EBT-101 has been evaluated in preclinical studies. While specific quantitative data from clinical trials is emerging, preclinical data provides insights into its potential.
| Parameter | Method | Result | Reference |
| On-target Editing Efficiency | ddPCR | Significant reduction in proviral DNA in various tissues of animal models. | [4] |
| Off-target Editing | In silico prediction, GUIDE-seq | No significant off-target effects detected at predicted sites. | [4] |
| Viral Load | qRT-PCR | Reduction in plasma viral load in some animal models post-ART interruption. | [4] |
| Safety | Toxicology studies | Generally well-tolerated in animal models with no major adverse effects observed. | [4] |
References
Application Notes and Protocols for In Vivo Imaging of Abt-100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the farnesyltransferase inhibitor Abt-100, including its mechanism of action, preclinical efficacy, and detailed protocols for potential in vivo imaging applications. While specific in vivo imaging studies for this compound are not extensively published, this document outlines standard and effective imaging techniques used for analogous anti-cancer agents, particularly those targeting tumor growth and angiogenesis.
Introduction to this compound
This compound is a potent and orally bioavailable farnesyltransferase inhibitor (FTI).[1][2] Farnesyltransferase is a critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins, including the Ras family of small GTPases.[1][2] This lipid modification is essential for the proper membrane localization and function of these proteins in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling cascades, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of farnesyltransferase, which in turn prevents the farnesylation and subsequent activation of key signaling proteins like Ras. This disruption of the Ras signaling pathway is a central aspect of its anti-tumor activity. Furthermore, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a range of preclinical models. Its efficacy has been evaluated in various human cancer cell lines and in vivo xenograft models.
In Vitro Cellular Activity
This compound inhibits the proliferation of a panel of human cancer cell lines with varying potencies.
| Cell Line | Cancer Type | Ras Status | IC50 (nM) |
| EJ-1 | Bladder | H-Ras Mutant | 2.2 |
| DLD-1 | Colon | K-Ras Mutant | 3.8 |
| MDA-MB-231 | Breast | K-Ras Mutant | 5.9 |
| HCT-116 | Colon | K-Ras Mutant | 6.9 |
| MiaPaCa-2 | Pancreatic | K-Ras Mutant | 9.2 |
| PC-3 | Prostate | Wild-Type | 70 |
| DU-145 | Prostate | Wild-Type | 818 |
| Data sourced from Ferguson D, et al. Clin Cancer Res. 2005.[1][2] |
In Vivo Antitumor Activity
In preclinical xenograft models, this compound has been shown to regress tumors and exhibit significant efficacy.
| Xenograft Model | Treatment | Outcome |
| EJ-1 (Bladder) | 2-12.5 mg/kg/day s.c. for 21 days | Tumor regression |
| DLD-1 (Colon) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |
| LX-1 (Lung) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |
| MiaPaCa-2 (Pancreatic) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |
| PC-3 (Prostate) | 6.25-50 mg/kg/day s.c. or twice daily orally | Significant efficacy |
| Data sourced from Ferguson D, et al. Clin Cancer Res. 2005.[1][2] |
Proposed In Vivo Imaging Protocols for this compound
The following protocols are based on standard in vivo imaging techniques for evaluating anti-cancer agents with mechanisms of action similar to this compound. These methods allow for the non-invasive, longitudinal monitoring of tumor growth, and the assessment of the drug's anti-angiogenic effects.
Protocol 1: Monitoring Tumor Growth and Burden using Bioluminescence Imaging (BLI)
Objective: To non-invasively monitor the effect of this compound on the growth of orthotopic or metastatic tumors over time.
Materials:
-
Human cancer cell line engineered to express luciferase (e.g., EJ-1-luc)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound formulated for in vivo administration
-
D-Luciferin potassium salt
-
In vivo imaging system (IVIS) with bioluminescence capabilities
-
Anesthesia system (e.g., isoflurane)
Methodology:
-
Cell Culture and Implantation:
-
Culture the luciferase-expressing cancer cells under standard conditions.
-
Implant the cells into the appropriate site in the immunocompromised mice (e.g., subcutaneously, orthotopically in the bladder for EJ-1 cells, or intravenously for a metastasis model).
-
-
Tumor Establishment and Baseline Imaging:
-
Allow the tumors to establish and grow to a detectable size (typically 5-10 days).
-
Perform baseline bioluminescence imaging to confirm tumor engraftment and to randomize the animals into treatment and control groups with similar average tumor burdens.
-
For imaging, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Anesthetize the mice and acquire bioluminescent images 10-15 minutes post-luciferin injection.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or subcutaneous injection).
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group should receive the vehicle only.
-
-
Longitudinal Imaging:
-
Perform bioluminescence imaging at regular intervals (e.g., twice weekly) to monitor tumor growth or regression.
-
Ensure consistent timing of imaging relative to this compound administration and luciferin injection.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumor region of interest (ROI) for each animal at each time point. The signal is typically measured in photons per second.
-
Plot the average bioluminescent signal over time for both the treatment and control groups to visualize the treatment effect.
-
At the end of the study, tumors can be excised for ex vivo analysis (e.g., histology, Western blot) to correlate with the imaging data.
-
Protocol 2: Assessing Anti-Angiogenic Effects using Fluorescence Imaging
Objective: To visualize and quantify the effect of this compound on tumor vasculature.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
This compound
-
Fluorescently-labeled vascular imaging agent (e.g., AngioSense® or a fluorescently-labeled antibody against a vascular marker like CD31)
-
In vivo fluorescence imaging system
Methodology:
-
Tumor Model and Treatment:
-
Establish tumors and treat with this compound as described in Protocol 1.
-
-
Fluorescent Probe Administration:
-
Towards the end of the treatment period, or at selected time points, administer the fluorescent vascular imaging agent to both control and treated mice according to the manufacturer's instructions (typically via intravenous injection).
-
-
In Vivo Fluorescence Imaging:
-
At the optimal time point for probe accumulation in the tumor vasculature (this can range from minutes to 24 hours depending on the agent), anesthetize the mice.
-
Acquire fluorescence images of the tumor region using the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity within the tumor ROI.
-
Compare the average fluorescent signal between the this compound treated group and the control group. A reduction in signal in the treated group would suggest a decrease in vascular density or permeability.
-
For terminal studies, tumors can be excised, and the vasculature can be further analyzed by immunofluorescence microscopy for CD31 or other endothelial markers to validate the in vivo imaging findings.
-
Protocol 3: Advanced Assessment of Tumor Metabolism and Angiogenesis with PET Imaging
Objective: To quantitatively assess changes in tumor metabolism and angiogenesis in response to this compound treatment using Positron Emission Tomography (PET).
Materials:
-
Tumor-bearing mice
-
This compound
-
PET radiotracers:
-
For metabolism: 18F-FDG (Fluorodeoxyglucose)
-
For angiogenesis: 18F-Fluciclatide (or other RGD-based tracers targeting integrins)
-
-
MicroPET scanner, often in combination with a CT or MRI for anatomical reference (PET/CT or PET/MRI)
Methodology:
-
Study Design:
-
Establish tumors and randomize animals as previously described.
-
Perform baseline PET scans before initiating treatment.
-
Treat animals with this compound or vehicle.
-
Conduct follow-up PET scans at one or more time points during and after the treatment period.
-
-
Radiotracer Injection and Uptake:
-
For 18F-FDG PET, fast the animals for 4-6 hours to reduce background glucose levels.
-
Administer the chosen radiotracer (e.g., 5-10 MBq of 18F-FDG) via tail vein injection.
-
Allow for an uptake period (typically 60 minutes for 18F-FDG) during which the animal should be kept warm to maintain normal physiology.
-
-
PET/CT or PET/MRI Imaging:
-
Anesthetize the animal and position it in the scanner.
-
Perform a CT or MRI scan for anatomical localization of the tumor.
-
Acquire the PET data (typically a 10-20 minute static scan).
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the anatomical CT or MRI images.
-
Draw regions of interest (ROIs) around the tumor and in reference tissues (e.g., muscle, blood pool).
-
Calculate the standardized uptake value (SUV) for the tumor in each animal.
-
Compare the change in tumor SUV from baseline to post-treatment between the this compound and control groups. A decrease in 18F-FDG uptake would indicate a reduction in metabolic activity, while a decrease in the uptake of an angiogenesis tracer would suggest an anti-angiogenic effect.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action and demonstrated preclinical efficacy. The in vivo imaging protocols outlined in these application notes provide a framework for the detailed in vivo characterization of this compound's anti-tumor effects. By employing techniques such as bioluminescence, fluorescence, and PET imaging, researchers can gain valuable insights into the pharmacodynamics of this compound, non-invasively track treatment response, and further elucidate its anti-angiogenic properties, thereby facilitating its clinical development.
References
Troubleshooting & Optimization
"Abt-100" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the farnesyltransferase inhibitor, Abt-100. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 2 mg/mL.[1] It is important to note that this is a general guideline, and the actual solubility may vary slightly between batches of the compound.
Q3: What are the physical properties of this compound?
A3: this compound is typically supplied as a white to beige powder.
| Property | Value |
| Form | Powder |
| Color | White to beige |
| Storage Temperature | 2-8°C |
| Storage Conditions | Desiccated |
Q4: How should this compound stock solutions be stored?
A4: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month. It is advisable to protect the stock solution from light.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in DMSO at the recommended concentration. What can I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following methods to aid dissolution:
-
Warming: Gently warm the solution to 37°C.[2] This can increase the kinetic energy of the molecules and facilitate the dissolution process.
-
Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[2] The high-frequency sound waves can help to break up any clumps of powder and enhance solubilization.
-
Vortexing: Vigorously vortex the solution to ensure thorough mixing.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common problem with hydrophobic compounds dissolved in DMSO. Here are some strategies to mitigate this issue:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions. This gradual change in solvent polarity can help to keep the compound in solution.
-
Use of Co-solvents: Consider the use of a co-solvent in your final solution. Common co-solvents for poorly soluble drugs include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol. The optimal co-solvent and its concentration will need to be determined empirically for your specific experimental setup.
-
Formulation with Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture applications. The concentration of the surfactant should be carefully optimized to avoid cytotoxicity.
-
Lower Final Concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for most cell-based assays to avoid solvent-induced toxicity.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly reported solvent, other organic solvents may be suitable for dissolving this compound. However, their compatibility with your specific experimental system must be validated. Potential alternative solvents for hydrophobic compounds include:
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to perform small-scale solubility tests to determine the suitability of these solvents and their potential impact on your experiment.
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For a 2 mg/mL stock solution, you will need 2 mg of this compound for every 1 mL of DMSO.
-
Transfer the weighed this compound to a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath or sonicate in an ultrasonic bath for 5-10 minutes. Vortex again.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Testing this compound Solubility in Alternative Solvents
Materials:
-
This compound powder
-
A selection of potential alternative solvents (e.g., Ethanol, Methanol, DMF)
-
Small, clear glass vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a clear glass vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, gradually add more solvent in small increments (e.g., 50 µL), vortexing after each addition, until the compound dissolves completely. Record the total volume of solvent used.
-
If the compound remains insoluble after adding a significant volume of solvent, you can try gentle heating (e.g., to 37°C) to assess for temperature-dependent solubility.
-
Calculate the approximate solubility in mg/mL.
-
It is important to test the compatibility of the chosen solvent with your downstream application (e.g., cell viability assay).
Visualizations
This compound Mechanism of Action: Inhibition of Farnesyltransferase
This compound is a potent inhibitor of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins. Farnesylation anchors Ras to the cell membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival. By inhibiting farnesyltransferase, this compound prevents Ras localization to the membrane, thereby blocking its oncogenic signaling pathways.
Caption: this compound inhibits farnesyltransferase, preventing Ras farnesylation and membrane localization.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps and decision points when preparing this compound for use in cellular or biochemical assays.
Caption: Workflow for preparing this compound solutions for experimental use.
References
Technical Support Center: ABT-100
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ABT-100 in their assays. If you are experiencing issues with this compound, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of farnesyltransferase (FTase).[1][2][3][4] By inhibiting this enzyme, this compound blocks the farnesylation of key signaling proteins, including those in the Ras superfamily. This disruption of post-translational modification interferes with their proper localization and function, ultimately affecting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][5] Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) and Akt/protein kinase B signaling pathways.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To improve solubility when preparing your stock solution, it is recommended to warm the tube to 37°C and sonicate for a period of time.[3]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, particularly those with oncogenic H-Ras or Ki-Ras mutations.[2][6] It has also shown efficacy in cell lines with wild-type Ras.[6] See the data table below for specific IC50 values.
Troubleshooting Guides
Problem: I am not observing the expected inhibition of cell proliferation in my assay.
Possible Cause 1: Suboptimal Compound Concentration
-
Troubleshooting Step: Verify that you are using a concentration of this compound that is appropriate for your cell line. IC50 values can vary significantly between cell lines.[2][3][4][6] Consult the table below or perform a dose-response experiment to determine the optimal concentration for your specific cells.
Possible Cause 2: Incorrect Compound Handling and Storage
-
Troubleshooting Step: Ensure that this compound has been stored correctly to maintain its activity.[3] If the compound has been stored improperly or for an extended period, its potency may be compromised. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Possible Cause 3: Cell Line Insensitivity
-
Troubleshooting Step: While this compound has broad-spectrum activity, some cell lines may be less sensitive to farnesyltransferase inhibition.[6] Confirm the Ras mutation status of your cell line, as cells with oncogenic H-Ras or Ki-Ras are often more sensitive.[6] Consider using a positive control cell line known to be sensitive to this compound, such as EJ-1 or DLD-1, to validate your experimental setup.[2][3][6]
Possible Cause 4: Assay Readout Issues
-
Troubleshooting Step: The lack of an observed effect may be due to the assay itself. Ensure your cell proliferation assay (e.g., MTS, WST-1, or cell counting) is optimized and validated for your cell line. Check for vehicle effects by treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Problem: I am seeing inconsistent results between experiments.
Possible Cause 1: Variation in Cell Culture Conditions
-
Troubleshooting Step: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Variations in these parameters can affect cellular responses to drug treatment.
Possible Cause 2: Instability of Diluted this compound
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Ras Status | IC50 (nM) |
| EJ-1 | Bladder | Oncogenic H-Ras | 2.2[2][3][4][6] |
| DLD-1 | Colon | Oncogenic Ki-Ras | 3.8[2][3][4][6] |
| MDA-MB-231 | Breast | Oncogenic Ki-Ras | 5.9[2][3][4] |
| HCT-116 | Colon | Oncogenic Ki-Ras | 6.9[2][3][4] |
| MiaPaCa-2 | Pancreatic | Oncogenic Ki-Ras | 9.2[2][3][6] |
| PC-3 | Prostate | Wild-type Ras | 70[2][3][4][6] |
| DU-145 | Prostate | Wild-type Ras | 818[2][3][4][6] |
Experimental Protocols
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Following the manufacturer's instructions, add the MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for this compound assay issues.
Caption: Key factors for successful this compound experiments.
References
- 1. Farnesyltransferase inhibitor, this compound, is a potent liver cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. Potent farnesyltransferase inhibitor this compound abrogates acute allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ABT-263 (Navitoclax) Concentration for Preclinical Experiments: A Technical Guide
Disclaimer: The compound "Abt-100" could not be specifically identified in publicly available literature. This guide focuses on ABT-263 (Navitoclax) , a well-characterized Bcl-2 family inhibitor from the same "ABT" series, which is presumed to be the compound of interest.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of ABT-263 (Navitoclax). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABT-263 (Navitoclax)?
A1: ABT-263 is a potent, orally bioavailable small molecule that mimics the BH3 domain of pro-apoptotic proteins.[1][2] It selectively binds to and inhibits anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w, with high affinity (Ki ≤ 1 nM).[2] By neutralizing these pro-survival proteins, ABT-263 liberates pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP) and trigger the intrinsic apoptosis cascade.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For initial in vitro cell culture experiments, a broad concentration range of 0.01 µM to 10 µM is recommended to determine the sensitivity of your specific cell line.[3] Many studies show significant activity in sensitive cell lines at concentrations below 1 µM.
Q3: How should I prepare my ABT-263 stock solution?
A3: ABT-263 should be dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 5 mM).[2] To ensure complete dissolution, gentle warming (up to 37°C) and sonication can be applied. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: What are the main signaling pathways affected by ABT-263?
A4: The primary pathway affected is the intrinsic apoptosis pathway. However, research has shown that ABT-263 can also modulate other critical signaling pathways. For instance, in esophageal cancer cells, it has been shown to inhibit the YAP-1/SOX9 axis and the Wnt/β-catenin signaling pathway, which are involved in cancer stemness. It can also suppress the PI3K/mTOR survival pathway.
ABT-263 Signaling Pathway
Caption: Mechanism of ABT-263 inducing apoptosis via Bcl-2 family inhibition.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed at expected concentrations. | 1. Cell line resistance: High expression of Mcl-1, which is not inhibited by ABT-263, is a common resistance mechanism.[4] 2. Drug inactivity: Improper storage or handling of the compound. 3. Suboptimal assay conditions: Incorrect incubation time or cell density. | 1. Verify Mcl-1 expression: Use Western blot to check Mcl-1 levels. If high, consider combining ABT-263 with an Mcl-1 inhibitor or another agent that downregulates Mcl-1.[4] 2. Use fresh aliquots: Prepare a new dilution from a fresh stock aliquot stored at -20°C. 3. Optimize assay: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test a range of cell seeding densities. |
| High variability between replicate wells. | 1. Pipetting inconsistency: Inaccurate dispensing of cells or compound. 2. Edge effects: Evaporation in the outer wells of a 96-well plate. 3. Incomplete drug solubilization: Precipitation of ABT-263 in the culture medium. | 1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Avoid outer wells: Fill the peripheral wells with sterile PBS or media and do not use them for experimental data. 3. Check final DMSO concentration: Ensure the final DMSO concentration is low (typically ≤0.1%) and that the drug is fully dissolved in the final medium dilution before adding to cells. |
| Unexpected off-target effects observed. | 1. Thrombocytopenia: ABT-263 inhibits Bcl-xL, which is crucial for platelet survival.[1] This is an expected on-target toxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Acknowledge on-target effect: If working with platelets or in vivo models, be aware of this known and expected side effect.[1] 2. Include vehicle control: Always run a vehicle control (media with the same final concentration of DMSO) to differentiate compound effects from solvent effects. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) of ABT-263 can vary significantly depending on the cell line's genetic background and reliance on Bcl-2 family proteins for survival.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer (SCLC) | 0.0331 | [5] |
| H1048 | Small Cell Lung Cancer (SCLC) | 0.06 | [6] |
| RS4;11 | Leukemia | 0.014 | [7] |
| FL5.12 | Lymphoma | 0.0042 - 0.0059 | [7] |
| SW480 | Colon Cancer | 0.43 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 | [6] |
| Calu-1 | Non-Small Cell Lung Cancer | 0.83 | [5] |
| OVCAR-3 | Ovarian Cancer | 1.98 (Single Agent) | [6] |
| A549 | Non-Small Cell Lung Cancer | Highly Resistant | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Cells of interest in culture medium
-
ABT-263 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ABT-263 in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of ABT-263. Include a vehicle-only control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[8] The reference wavelength should be >650 nm.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with ABT-263
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with ABT-263, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Experimental Workflow Optimization
Caption: Logical workflow for optimizing ABT-263 concentration in vitro.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. kumc.edu [kumc.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Abt-100 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for the in vivo use of Abt-100, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Lower than expected efficacy in the animal model.
| Potential Cause | Recommended Solution |
| Inadequate Target Engagement | Verify target engagement in your model system. Insufficient engagement of the PI3K/Akt pathway by this compound can lead to a lack of a therapeutic effect.[1][2][3] |
| Poor Bioavailability | The formulation of this compound may not be optimal for the chosen route of administration, leading to low absorption and distribution to the target tissue.[4][5][6][7] |
| Rapid Metabolism and Clearance | This compound may be quickly metabolized and cleared from the system, preventing it from reaching therapeutic concentrations at the target site.[8][9][10] |
| Drug Resistance | The tumor model may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition. |
Issue 2: Observed Toxicity or Adverse Events in Animals.
| Potential Cause | Recommended Solution |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[1][11] |
| Formulation Vehicle Toxicity | The vehicle used to dissolve and administer this compound could be causing the adverse effects. |
| On-Target Toxicity | Inhibition of the PI3K/Akt pathway in normal tissues may lead to toxicity. |
Issue 3: Difficulty in Formulating this compound for In Vivo Administration.
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound is a hydrophobic molecule with low aqueous solubility.[6] |
| Instability in Solution | This compound may degrade in certain solvents or over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: For intraperitoneal (IP) and intravenous (IV) injections, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For oral gavage, a suspension in 0.5% methylcellulose with 0.2% Tween 80 is often used. However, the optimal vehicle may vary depending on the experimental model and should be empirically determined.[4][5]
Q2: What is a typical starting dose for this compound in a mouse xenograft model?
A2: A common starting dose for in vivo efficacy studies in mice is 25-50 mg/kg, administered daily by IP injection or oral gavage. Dose-response studies are recommended to determine the optimal dose for your specific model.
Q3: How can I confirm that this compound is hitting its target in my in vivo model?
A3: Target engagement can be assessed by measuring the phosphorylation status of Akt and its downstream targets (e.g., S6 ribosomal protein) in tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) via Western blot or immunohistochemistry.[1][2][3][12] This provides direct evidence that this compound is inhibiting the PI3K/Akt pathway.
Q4: What are the known pharmacokinetic properties of this compound?
A4: The following table summarizes the pharmacokinetic parameters of this compound in mice following a single 50 mg/kg IP injection.
| Parameter | Value |
| Cmax (Maximum concentration) | 10 µM |
| Tmax (Time to maximum concentration) | 2 hours |
| t1/2 (Half-life) | 4 hours |
| AUC (Area under the curve) | 40 µM*h |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add DMSO to dissolve the powder completely (e.g., 5% of the final volume).
-
Vortex briefly to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 (40%), Tween 80 (5%), and sterile water (50%).
-
Add the this compound/DMSO solution to the vehicle and vortex thoroughly to create a clear, homogenous solution.
-
The final concentration of the dosing solution should be calculated based on the desired dose and the injection volume (typically 100-200 µL for a mouse).
-
Administer the solution to the animals via intraperitoneal injection.
Protocol 2: Western Blot Analysis of Akt Phosphorylation in Tumor Tissue
-
Excise the tumor tissue from the animal at the desired time point after this compound administration.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the Challenges in Drug Delivery? | Drug Delivery [bioanalyticalresearch.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Abt-100 Technical Support Center: Troubleshooting Unexpected Cell Viability Assay Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results when assessing cell viability in response to Abt-100 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is an orally available, potent, and highly selective inhibitor of farnesyltransferase (FTase).[1] By inhibiting FTase, this compound prevents the farnesylation of key proteins involved in cell signaling, most notably Ras.[1][2] This disruption of Ras signaling and other farnesylation-dependent pathways, such as the PI3K/Akt pathway, is expected to lead to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells.[3][4] Therefore, treatment with this compound is generally expected to decrease cell viability in a dose-dependent manner in susceptible cell lines.
Q2: Is this compound the same as ABT-263 (Navitoclax)?
No, this compound and ABT-263 (Navitoclax) are different compounds with distinct mechanisms of action.
-
This compound is a farnesyltransferase inhibitor that targets the post-translational modification of proteins like Ras.[1][2]
-
ABT-263 (Navitoclax) is a BH3 mimetic that acts as an inhibitor of the anti-apoptotic Bcl-2 family of proteins (Bcl-2, Bcl-xL, and Bcl-w).[5][6][7]
It is crucial to ensure you are using the correct compound in your experiments, as their biological effects and potential off-target activities are different.
Q3: What are the typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| EJ-1 | Bladder Cancer | 2.2 |
| DLD-1 | Colon Cancer | 3.8 |
| MDA-MB-231 | Breast Cancer | 5.9 |
| HCT-116 | Colon Cancer | 6.9 |
| MiaPaCa-2 | Pancreatic Cancer | 9.2 |
| PC-3 | Prostate Cancer | 70 |
| DU-145 | Prostate Cancer | 818 |
Data sourced from multiple studies.[8]
Troubleshooting Guide for Unexpected Cell Viability Assay Results
Q4: My MTT assay shows an increase in cell viability or viability greater than 100% after this compound treatment. What could be the cause?
This is a common issue in colorimetric assays that measure metabolic activity. Several factors could contribute to this unexpected result:
-
Interference with Cellular Metabolism: Tetrazolium-based assays (MTT, MTS, XTT) rely on the reduction of a substrate by mitochondrial dehydrogenases in metabolically active cells.[9] Some compounds can stimulate cellular metabolism at certain concentrations, leading to an increased reduction of the tetrazolium salt and a false-positive signal for increased viability.[10] Since this compound modulates the PI3K/Akt pathway, which is central to cellular metabolism, it is possible that at low concentrations, it may induce metabolic changes that enhance reductase activity without increasing cell number.
-
Compound Interference: The chemical structure of this compound might directly reduce the tetrazolium salt, leading to a color change independent of cellular activity.[10] To test for this, you should run a control experiment with this compound in cell-free media containing the viability assay reagent.
-
Pipetting Errors and Cell Clumping: Inaccurate pipetting or an uneven distribution of cells in the wells can lead to significant variability and erroneous results.[11]
Q5: I am not observing a clear dose-dependent decrease in cell viability with this compound. What should I check?
If you are not seeing the expected dose-response curve, consider the following:
-
Incorrect Concentration Range: The effective concentration of this compound can vary significantly between cell lines (see IC50 table). You may need to test a broader range of concentrations, including higher doses, to observe a cytotoxic effect.
-
Cell Line Resistance: Not all cell lines are equally sensitive to farnesyltransferase inhibitors. The resistance might be due to alternative prenylation pathways (e.g., geranylgeranylation of K-Ras) or mutations in downstream signaling components.[12]
-
Assay Incubation Time: The pro-apoptotic effects of this compound may require a longer incubation time to become apparent. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).
-
Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to an inaccurate final concentration in the wells.
Q6: There is high variability between my replicate wells. How can I improve the consistency of my results?
High variability can obscure the true effect of your compound. To improve reproducibility:
-
Ensure Homogeneous Cell Seeding: Thoroughly mix your cell suspension before plating to ensure an equal number of cells is added to each well. Avoid the "edge effect" by not using the outer wells of the microplate or by filling them with sterile PBS or media.[11]
-
Careful Media and Reagent Handling: When changing media or adding reagents, be gentle to avoid detaching adherent cells.[11]
-
Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and metabolism, leading to inconsistent results.
-
Use an Alternative Viability Assay: If problems persist with a specific assay type (e.g., MTT), consider using an orthogonal method that measures a different viability parameter. For example, a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or a luminescent assay that quantifies ATP levels.[13]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for a cell viability assay.
References
- 1. A highly potent and selective farnesyltransferase inhibitor this compound in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyltransferase inhibitor, this compound, is a potent liver cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABT 263 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 6. stemcell.com [stemcell.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Efficacy of Abt-100
Welcome to the technical support center for Abt-100, a potent and selective farnesyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in an in vitro setting. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bioactivity | Improper stock solution preparation: this compound may not be fully dissolved, leading to a lower effective concentration. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For a 10 mM stock, dissolve the compound in pure DMSO. Ensure complete dissolution by gentle warming (to 37°C) and vortexing.[1] |
| Compound precipitation in media: Diluting the DMSO stock directly into aqueous culture media can cause the hydrophobic compound to precipitate. | Employ a stepwise dilution method. First, dilute the DMSO stock into fetal bovine serum (FBS) pre-warmed to approximately 50°C. Then, perform the final dilution in your pre-warmed cell culture medium.[1] | |
| Compound instability: this compound may degrade in culture media over long incubation periods. | Prepare fresh dilutions of this compound for each experiment. For long-term storage of the stock solution, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The target cell line may have intrinsic or acquired resistance to farnesyltransferase inhibitors. | Verify the Ras mutation status of your cell line, as cells with H-Ras mutations are particularly sensitive.[2] Consider that K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase I (GGTase I), potentially conferring resistance.[3] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell density, passage number, and media composition can influence cellular response. | Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Use the same batch of media and supplements for a set of experiments. |
| Inaccurate pipetting of viscous stock solutions: High-concentration DMSO stocks can be viscous, leading to pipetting errors. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. | |
| Unexpected cellular effects or toxicity | Off-target effects: At higher concentrations, this compound may inhibit other cellular processes. | Perform dose-response experiments to determine the optimal concentration range that targets farnesyltransferase without inducing significant off-target toxicity. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is well below the toxic threshold for your specific cell line, typically ≤ 0.1%.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, including the Ras family of small GTPases. By inhibiting FTase, this compound prevents the farnesylation of these proteins, which is essential for their proper membrane localization and downstream signaling functions. This disruption of signaling pathways, such as the PI3K/Akt pathway, can lead to the inhibition of cell proliferation, induction of apoptosis, and a decrease in angiogenesis in cancer cells.[5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution of this compound, we recommend dissolving the compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mM or higher. To aid dissolution, you can gently warm the solution to 37°C and vortex it. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]
Q3: What is the recommended working concentration of this compound?
A3: The effective working concentration of this compound is highly dependent on the cell line being used. IC50 values for cell proliferation inhibition have been reported to range from 2.2 nM to 818 nM for various cancer cell lines.[3][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: My cells are not responding to this compound treatment. What could be the reason?
A4: Several factors could contribute to a lack of response. Firstly, ensure that your this compound stock solution is prepared correctly and has not degraded. Secondly, consider the genetic background of your cell line. Cells that do not rely on farnesylated proteins for their proliferation may be less sensitive. For instance, tumors with K-Ras mutations can sometimes bypass the effects of farnesyltransferase inhibitors through alternative prenylation by geranylgeranyltransferase I.[3] Finally, the experimental conditions, such as cell density and incubation time, can also influence the outcome.
Q5: Can I combine this compound with other therapeutic agents?
A5: Yes, combining this compound with other agents can be a viable strategy. Farnesyltransferase inhibitors have been shown to synergize with cytotoxic agents like cisplatin and taxanes in preclinical studies. However, the rational combination of therapies should be based on a clear understanding of the biological activities of each agent to achieve synergistic effects and avoid unwanted toxicities.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various human cancer cell lines after a 7-day treatment period.[2][3][6]
| Cell Line | Cancer Type | Ras Mutation | IC50 (nM) |
| EJ-1 | Bladder Cancer | H-Ras | 2.2 |
| DLD-1 | Colon Cancer | K-Ras | 3.8 |
| MDA-MB-231 | Breast Cancer | K-Ras | 5.9 |
| HCT-116 | Colon Cancer | K-Ras | 6.9 |
| MiaPaCa-2 | Pancreatic Cancer | K-Ras | 9.2 |
| PC-3 | Prostate Cancer | Wild-Type Ras | 70 |
| DU-145 | Prostate Cancer | Wild-Type Ras | 818 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Gently warm the vial to 37°C and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use and store at -80°C.
-
-
Prepare an Intermediate Dilution in FBS:
-
Pre-warm an aliquot of FBS to 50°C in a water bath.
-
Dilute the 10 mM this compound stock solution 1:10 in the pre-warmed FBS to obtain a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a final serial dilution of the 1 mM intermediate solution in the pre-warmed culture medium to achieve the desired final concentrations for your experiment.
-
Protocol 2: Cell Proliferation Assay (WST-1 Assay)
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound working solutions
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Farnesyltransferase, disrupting the Ras-PI3K-Akt signaling pathway.
Caption: Workflow for determining the in vitro efficacy of this compound.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Technical Support Center: ABT-100 & Related Bcl-2 Family Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers using ABT-100 and similar Bcl-2 family inhibitors, such as the well-documented compound ABT-263 (Navitoclax). Given the limited public information on "this compound," this guide uses ABT-263 as a primary example for experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and related compounds like ABT-263?
A1: ABT-263 and likely similar "Abt-" series compounds are inhibitors of the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. These proteins prevent apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like Bim. By binding to Bcl-2, Bcl-xL, and Bcl-w, ABT-263 releases these pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to cell death.
Q2: I am not observing the expected level of apoptosis in my cancer cell line. What could be the reason?
A2: Several factors can contribute to a lack of apoptotic response. A primary reason is the expression profile of Bcl-2 family proteins in your cell line. High levels of Mcl-1, a Bcl-2 family member that ABT-263 does not inhibit, can confer resistance. Additionally, ensure the compound is soluble and stable in your culture media and that the concentration and incubation time are appropriate for your specific cell line.
Q3: What are the typical effective concentrations for Bcl-2 inhibitors like ABT-263?
A3: The effective concentration of ABT-263 can vary significantly between different cell lines, largely depending on their relative expression of Bcl-2 family proteins. The IC50 (half-maximal inhibitory concentration) can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q4: Can this compound or related compounds cause off-target effects?
A4: A known on-target, but potentially undesired, effect of ABT-263 is thrombocytopenia (a decrease in platelet count). This is because platelets rely on Bcl-xL for their survival, and ABT-263 inhibits Bcl-xL. When designing experiments, especially in vivo studies, it is important to monitor for this effect.
Troubleshooting Experimental Variability
Here are some common issues encountered during experiments with Bcl-2 inhibitors and steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a cell viability assay. | 1. Inconsistent cell seeding. 2. Compound precipitation due to poor solubility. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare fresh compound dilutions and visually inspect for precipitates. Consider using a lower concentration of DMSO. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Inconsistent results between different experimental days. | 1. Variation in cell passage number or confluency. 2. Instability of the compound stock solution. 3. Differences in incubation times or conditions. | 1. Use cells within a consistent, narrow range of passage numbers. Seed cells to reach a consistent confluency at the time of treatment. 2. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize all incubation periods and ensure CO2 and temperature levels in the incubator are stable. |
| Unexpected cell death in negative control (DMSO-treated) wells. | 1. High concentration of DMSO. 2. Cell contamination (e.g., mycoplasma). 3. Poor cell health prior to the experiment. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Regularly test cell lines for mycoplasma contamination. 3. Visually inspect cells for normal morphology before starting the experiment. |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Resazurin-Based Assay
This protocol outlines a method to assess the effect of a Bcl-2 inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Cell Treatment: Remove the old media from the cells and add the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is used to detect changes in protein levels associated with apoptosis.
-
Cell Treatment and Lysis: Treat cells with the Bcl-2 inhibitor and appropriate controls for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Mcl-1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action for ABT-263 and resistance via Mcl-1.
Caption: Troubleshooting workflow for experimental variability.
Technical Support Center: ABT-100 Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor, ABT-100. Our goal is to enhance the reproducibility of your experiments through detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. By binding to BCL-2, this compound displaces pro-apoptotic proteins, which then initiate the intrinsic apoptotic pathway, leading to programmed cell death in sensitive cells.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced toxicity.
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation can occur if the final concentration of this compound is too high or if it is not properly diluted. To troubleshoot, try the following:
-
Ensure your stock solution is fully dissolved before making dilutions.
-
When diluting, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing.
-
Consider using a serum-containing medium for dilutions, as serum proteins can help maintain solubility.
-
If precipitation persists, you may need to lower the final concentration of this compound used in your experiment.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: Apoptosis can be confirmed through several methods. A common approach is to measure the activity of caspases, which are key executioner proteins in the apoptotic pathway. Assays such as the Caspase-Glo® 3/7 assay can be used. Additionally, you can use flow cytometry to detect markers of apoptosis, such as Annexin V staining on the outer cell membrane.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can be a significant challenge for reproducibility. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound. |
| Variations in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Cell Line Instability | Monitor the passage number of your cell lines. High-passage number cells can exhibit altered drug sensitivity. We recommend using cells within 10 passages from thawing. |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments. For this compound, a 48 to 72-hour incubation is typically sufficient to observe significant apoptosis. |
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Cell Death in Vehicle Control Group
Observing significant cell death in the vehicle control group (e.g., DMSO treated) can confound your results. This guide will help you address this issue.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is at or below 0.1%. Higher concentrations can be toxic to many cell lines. |
| Contamination | Check your cell culture for microbial contamination (e.g., bacteria, yeast, mycoplasma). If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can be more susceptible to stress. |
Key Experimental Protocols
Protocol: Measuring Apoptosis with Caspase-Glo® 3/7 Assay
This protocol outlines the steps for quantifying apoptosis induced by this compound using the Caspase-Glo® 3/7 Assay.
Materials:
-
This compound
-
Cell line of interest
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Signaling Pathway
Mechanism of this compound Induced Apoptosis
Validation & Comparative
A Comparative Analysis of Abt-100 and a Bcl-2 Inhibitor (Represented by ABT-199) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of Abt-100, a farnesyltransferase inhibitor, and a representative B-cell lymphoma 2 (Bcl-2) inhibitor, exemplified by ABT-199 (Venetoclax). The following sections present a comprehensive overview of their mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used to generate this data.
Introduction
The development of targeted therapies has revolutionized cancer treatment. This compound and Bcl-2 inhibitors represent two distinct classes of anti-cancer agents that exploit different cellular vulnerabilities. This compound is a potent and orally active farnesyltransferase inhibitor that disrupts cellular signaling pathways crucial for tumor growth and survival.[1][2][3] In contrast, Bcl-2 inhibitors, such as ABT-199, are designed to directly induce apoptosis (programmed cell death) by targeting the anti-apoptotic protein Bcl-2. This guide aims to provide a clear comparison of these two compounds to aid researchers in their drug development and cancer biology studies.
Mechanism of Action
This compound: Farnesyltransferase Inhibition
This compound exerts its anti-cancer effects by inhibiting farnesyltransferase, an enzyme responsible for the post-translational modification of various proteins, most notably Ras.[1][4][5] Farnesylation is a critical step for the proper localization and function of these proteins. By blocking this process, this compound disrupts downstream signaling pathways, including the PI3K/Akt pathway, which is essential for cell proliferation, survival, and angiogenesis.[4] This inhibition leads to a cascade of effects, including cell cycle arrest, induction of apoptosis, and a reduction in the production of angiogenic factors.[4][5]
Compound Y (Represented by ABT-199): Bcl-2 Inhibition
ABT-199 is a highly selective inhibitor of the anti-apoptotic protein Bcl-2. In many cancers, the overexpression of Bcl-2 allows cancer cells to evade apoptosis. ABT-199 mimics the action of pro-apoptotic BH3-only proteins, binding to the BH3-binding groove of Bcl-2. This action displaces pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and inducing apoptosis.
Data Presentation: Efficacy in Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound and ABT-199 across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| EJ-1 | Bladder Cancer | 2.2 | [1][2][3][5] |
| DLD-1 | Colon Cancer | 3.8 | [1][2][3][5] |
| MDA-MB-231 | Breast Cancer | 5.9 | [1][2][3][5] |
| HCT-116 | Colon Cancer | 6.9 | [1][2][3][5] |
| MiaPaCa-2 | Pancreatic Cancer | 9.2 | [1][2][3][5] |
| PC-3 | Prostate Cancer | 70 | [1][2][3][5] |
| DU-145 | Prostate Cancer | 818 | [1][2][3][5] |
| HepG2 | Liver Cancer | Not specified | [4] |
| Huh7 | Liver Cancer | Not specified | [4] |
Table 2: Reported Effects of ABT-199 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| U937 | Acute Myeloid Leukemia | Synergistic decrease in cell survival and growth when combined with Dihydroartemisinin.[6] |
| KG-1 | Acute Myeloid Leukemia | Synergistic decrease in cell survival and growth when combined with Dihydroartemisinin.[6] |
Experimental Protocols
Cell Viability and Proliferation Assays (for this compound)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., EJ-1, DLD-1, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 7 days).[1][2]
-
Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (General Protocol)
Objective: To quantify the induction of apoptosis by the test compound.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound (this compound or ABT-199) at various concentrations for a defined period.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Data Analysis: The data is analyzed to determine the percentage of apoptotic cells in the treated samples compared to the untreated controls.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Mechanism of action of ABT-199 (Bcl-2 inhibitor).
Caption: General experimental workflow for compound comparison.
Conclusion
This compound and Bcl-2 inhibitors like ABT-199 represent powerful tools in the fight against cancer, each with a distinct mechanism of action. This compound's broad-spectrum activity stems from its ability to disrupt fundamental signaling pathways required for tumor growth and survival. In contrast, ABT-199 offers a more targeted approach by directly triggering the intrinsic apoptotic pathway. The choice between these or similar compounds in a research or clinical setting will depend on the specific cancer type, its genetic makeup, and the expression levels of key proteins such as Ras and Bcl-2. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of these and other novel anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. Farnesyltransferase inhibitor, this compound, is a potent liver cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of ABT-199 and Dihydroartemisinin Combination on Cell Growth and Apoptosis in Human U937 and KG-1 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Abt-100" Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Abt-100, a potent farnesyltransferase inhibitor. The performance of this compound is compared with other well-established farnesyltransferase inhibitors, Lonafarnib and Tipifarnib, supported by experimental data and detailed protocols.
Farnesyltransferase Inhibition and Downstream Effects
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal "CAAX" motif of various proteins. This post-translational modification, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably Ras. In many cancers, Ras is mutated and constitutively active, driving uncontrolled cell growth. By inhibiting FTase, compounds like this compound prevent Ras farnesylation, leading to its mislocalization and subsequent inactivation of downstream pro-proliferative signaling pathways. This guide outlines methodologies to confirm this critical target engagement in a cellular context.
Caption: Farnesyltransferase Inhibition Pathway.
Comparison of Farnesyltransferase Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other farnesyltransferase inhibitors, Lonafarnib and Tipifarnib.
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) - EJ-1 Bladder Cancer Cells |
| This compound | Farnesyltransferase | Not explicitly found | 2.2 |
| Lonafarnib | Farnesyltransferase | 1.9 | ~5.2 (for K-Ras-4B) |
| Tipifarnib | Farnesyltransferase | 0.6 - 7.9 | Not explicitly found for EJ-1 cells |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validating Target Engagement
To validate the engagement of this compound with farnesyltransferase within a cellular environment, several robust methods can be employed. These assays either directly measure the enzymatic activity of farnesyltransferase or assess the processing of its downstream substrates.
Farnesyltransferase Activity Assay
This assay directly measures the enzymatic activity of farnesyltransferase in cell lysates, providing a direct assessment of inhibitor efficacy.
Caption: Farnesyltransferase Activity Assay Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or comparator compounds for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer to extract cellular proteins, including farnesyltransferase.
-
Enzymatic Reaction: In a microplate, combine the cell lysate with a reaction mixture containing farnesyl pyrophosphate (FPP) and a dansylated peptide substrate.
-
Fluorescence Measurement: Incubate the reaction at 37°C. Measure the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 550 nm over time. The farnesylation of the dansyl-peptide results in an increase in its fluorescence.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration.
Western Blot for Prelamin A Accumulation
Inhibition of farnesyltransferase prevents the processing of prelamin A to mature lamin A, leading to the accumulation of the unprocessed precursor. This can be detected by Western blotting.
Caption: Prelamin A Western Blot Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or other FTIs as described above.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for prelamin A. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the prelamin A band intensity indicates inhibition of farnesyltransferase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of farnesyltransferase present using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
The validation of target engagement is a critical step in the development of targeted therapies. This guide provides a framework for researchers to confirm the intracellular activity of this compound as a farnesyltransferase inhibitor. By employing a combination of direct enzyme activity assays and downstream substrate processing analyses, alongside powerful techniques like CETSA, researchers can confidently establish the mechanism of action of this compound and compare its efficacy with other farnesyltransferase inhibitors. The provided protocols and comparative data serve as a valuable resource for designing and executing these essential validation studies.
Comparative Guide: ABT-263 (Navitoclax) vs. Standard of Care for Relapsed Small-Cell Lung Cancer
This guide provides an objective comparison of the investigational drug ABT-263 (Navitoclax) with the standard-of-care agent, topotecan, for the treatment of relapsed small-cell lung cancer (SCLC). The comparison is supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
ABT-263 (Navitoclax): Navitoclax is an orally bioavailable small molecule that functions as a BH3 mimetic.[1] It selectively binds to and inhibits the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1] In many cancer cells, including SCLC, these proteins are overexpressed, preventing programmed cell death (apoptosis). By inhibiting these proteins, Navitoclax restores the apoptotic pathway, leading to the death of cancer cells.
Topotecan (Standard of Care): Topotecan is a topoisomerase I inhibitor. It works by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. These breaks ultimately result in the induction of apoptosis during DNA replication.
Below is a diagram illustrating the signaling pathway targeted by Navitoclax.
Preclinical Efficacy in SCLC Xenograft Models
Navitoclax has demonstrated significant single-agent activity in preclinical SCLC xenograft models, where its efficacy was comparable or superior to standard cytotoxic agents.
| Treatment Agent | Dose/Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| ABT-263 (Navitoclax) | 100 mg/kg/day | Comparable or superior to cytotoxic agents; partial or complete tumor regression observed in the majority of tumors. | [2] |
| Carboplatin | Not Specified | 40% to 60% TGI | [2] |
| Cisplatin | Not Specified | 40% to 60% TGI | [2] |
| Etoposide | Not Specified | 40% to 60% TGI | [2] |
Clinical Efficacy in Relapsed SCLC
The following tables summarize the clinical efficacy of single-agent Navitoclax from a Phase II study and compares it to historical data for topotecan in a similar patient population. It is important to note that these are not from a head-to-head comparative trial.
Table 3.1: Efficacy of Navitoclax in Relapsed SCLC (Phase II, Single-Arm Study)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 2.6% (1 Partial Response) | - | [3] |
| Stable Disease | 23% | - | [3] |
| Median Progression-Free Survival (PFS) | 1.5 months | 1.4–1.7 months | [3] |
| Median Overall Survival (OS) | 3.2 months | 2.3–8.1 months | [3] |
Table 3.2: Efficacy of Topotecan in Relapsed SCLC (Second-Line Treatment)
| Efficacy Endpoint | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 24.3% | Sensitive Relapse | [4] |
| Overall Response Rate (ORR) | 6.4% | Refractory Relapse** | [5] |
| Median Overall Survival (OS) | 25.0 weeks (~5.8 months) | Sensitive Relapse | [6] |
| Median Overall Survival (OS) | 4.7 months | Refractory Relapse** | [5] |
*Sensitive Relapse: Patients who responded to first-line therapy and relapsed at least 60-90 days after completion. **Refractory Relapse: Patients who did not respond to first-line therapy or relapsed within 60-90 days of completion.
Safety and Tolerability
Table 4.1: Common Adverse Events (All Grades) for Navitoclax and Topotecan
| Adverse Event | Navitoclax (ABT-263) | Topotecan |
| Hematological | Thrombocytopenia (Grade 3/4: 41%)[3] | Neutropenia, Thrombocytopenia, Anemia[4][7] |
| Non-Hematological | Not specified in detail | Nausea, Vomiting, Diarrhea, Fatigue[4][7] |
The primary dose-limiting toxicity for Navitoclax is a mechanism-based, dose-dependent thrombocytopenia due to the inhibition of Bcl-xL, which is crucial for platelet survival.[8] For topotecan, the main side effect is hematologic toxicity, particularly neutropenia, which is generally manageable.[4][5]
Experimental Protocols
5.1. SCLC Xenograft Model Protocol (Representative)
This protocol is a synthesized representation of methodologies described in preclinical studies of Bcl-2 family inhibitors in SCLC.[9]
Protocol Steps:
-
Cell Culture: SCLC cell lines (e.g., DMS-53) are cultured under standard laboratory conditions.
-
Animal Model: Female NOD-SCID-gamma (NSG) mice are used.
-
Tumor Implantation: A cell suspension of 5 x 10⁶ cells mixed with Matrigel (1:4 ratio) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of approximately 100 mm³.
-
Randomization: Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The treatment group receives Navitoclax (e.g., 100 mg/kg) via oral gavage, typically 6 days per week. The control group receives the vehicle on the same schedule.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week.
-
Endpoint: The study concludes after a predetermined period (e.g., 31 days) or when tumors reach a specified maximum volume.
-
Analysis: Tumors may be harvested for further analysis, such as apoptosis assays (e.g., TUNEL staining).
5.2. Phase II Clinical Trial Protocol for Navitoclax in Relapsed SCLC (NCT00445198)
This protocol is based on the design of the Phase II study of single-agent Navitoclax in patients with relapsed SCLC.[3][8]
-
Patient Population: Adult patients with histologically or cytologically confirmed SCLC that has progressed after at least one prior chemotherapy regimen. Patients were required to have an ECOG performance status of ≤1 and adequate organ function.
-
Study Design: An open-label, single-arm study.
-
Primary Objectives: To assess the safety and preliminary efficacy of Navitoclax in this patient population.
-
Treatment Regimen:
-
Lead-in Dosing: Patients received Navitoclax at 150 mg orally once daily for the first 7 days. This lead-in period was designed to mitigate the severity of initial thrombocytopenia.[8]
-
Continuous Dosing: After the lead-in period, the dose was escalated to 325 mg orally once daily.[8]
-
Cycle Duration: A treatment cycle was defined as 21 days.
-
-
Duration of Therapy: Patients could continue treatment until disease progression or the development of unacceptable toxicity.
-
Assessments: Safety was monitored through the evaluation of adverse events. Efficacy was assessed by tumor response rates, progression-free survival (PFS), and overall survival (OS).
Summary and Conclusion
Preclinical studies of Navitoclax (ABT-263) in SCLC models showed promising anti-tumor activity, often exceeding that of standard chemotherapy agents.[2] However, in a Phase II clinical trial for relapsed SCLC, single-agent Navitoclax demonstrated limited efficacy, with a low overall response rate.[3] The primary toxicity was a manageable, on-target thrombocytopenia.
In comparison, the standard-of-care agent, topotecan, shows modest but established efficacy in the second-line setting, with response rates varying based on the patient's sensitivity to first-line platinum-based chemotherapy.[4][5] The primary toxicity of topotecan is myelosuppression.
The discrepancy between the preclinical promise and clinical activity of single-agent Navitoclax suggests that its future in SCLC may lie in combination therapies. Preclinical models support that Navitoclax can lower the apoptotic threshold, potentially enhancing the efficacy of standard cytotoxic agents.[3] Future research will likely focus on evaluating Navitoclax in combination with chemotherapy or other targeted agents in SCLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Topotecan Shows Significant Activity in Second-Line Treatment of Small-Cell Lung Cancer [trial.medpath.com]
- 5. Comparison of Efficacy and Safety of Second-Line Treatment Options for Advanced Small-Cell Lung Cancer: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of anlotinib and topotecan as second-line treatment in small cell lung cancer: a retrospective cohort study - Du - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
Comparative Analysis of Synergistic Effects: Venetoclax (ABT-199) and p53-MDM2 Inhibitors
This guide provides a comparative analysis of the synergistic anti-tumor effects observed when combining Venetoclax (ABT-199), a selective BCL-2 inhibitor, with a p53-MDM2 inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potential applications of this combination therapy.
Introduction to Synergistic Action
Venetoclax monotherapy has shown significant efficacy in certain hematological malignancies by promoting apoptosis in cancer cells dependent on the anti-apoptotic protein BCL-2. However, resistance can emerge through various mechanisms, including the overexpression of other anti-apoptotic proteins or the presence of a functional p53 tumor suppressor pathway. The p53 pathway, when activated, can induce apoptosis. MDM2 is a negative regulator of p53, marking it for degradation. In tumors with wild-type p53, inhibiting the p53-MDM2 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis. The combination of a BCL-2 inhibitor and a p53-MDM2 inhibitor has been shown to induce a synergistic apoptotic response in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of Venetoclax and p53-MDM2 inhibitors.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Venetoclax (ABT-199) | p53-MDM2 Inhibitor | Combination (Venetoclax + p53-MDM2 Inhibitor) |
| RS4;11 | 0.004 | 0.25 | 0.001 + 0.06 |
| MOLM-13 | 0.008 | 0.3 | 0.002 + 0.075 |
| OCI-AML3 | >10 | 0.15 | 1.5 + 0.03 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Cell Line | Control | Venetoclax (10 nM) | p53-MDM2 Inhibitor (100 nM) | Combination (10 nM + 100 nM) |
| RS4;11 | 5% | 25% | 20% | 75% |
| MOLM-13 | 8% | 30% | 25% | 85% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of Venetoclax, a p53-MDM2 inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the indicated concentrations of Venetoclax, a p53-MDM2 inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Visualizations
Caption: Signaling pathway of Venetoclax and p53-MDM2 inhibitor synergy.
Caption: Experimental workflow for the MTT-based cell viability assay.
Unveiling the Selectivity of Abt-100: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target liabilities. This guide provides a comprehensive comparison of Abt-100, a potent farnesyltransferase inhibitor, and its cross-reactivity with other proteins, supported by experimental data and detailed methodologies.
This compound is a highly selective and orally bioavailable inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in signal transduction, including the Ras superfamily of small GTPases.[1][2] By inhibiting FTase, this compound disrupts the proper localization and function of these proteins, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[2] While lauded for its potency against FTase, a thorough understanding of its interactions with other proteins is essential for its application as a precise research tool and for its potential clinical development.
Off-Target Profile of this compound
While primarily targeting farnesyltransferase, studies have indicated that this compound can exhibit activity against other proteins, a phenomenon known as cross-reactivity or off-target effects. A notable off-target activity of this compound is the inhibition of phosphoinositide 3-kinase (PI3K) signaling.[3][4] This interaction is significant as the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6]
Quantitative Analysis of Protein Interactions
To provide a clear comparison of this compound's binding affinity, the following table summarizes its inhibitory activity against its primary target, farnesyltransferase, and a key off-target, PI3K.
| Target Protein | IC50 (nmol/L) | Cell Line / Assay Conditions | Reference |
| Farnesyltransferase (FTase) | 2.2 | EJ-1 bladder cancer cells | [2] |
| Phosphoinositide 3-Kinase (PI3K) | Activity Inhibited (Qualitative) | HepG2 and Huh7 liver cancer cells | [3][4] |
Signaling Pathway Interactions
The primary signaling pathway targeted by this compound is the Ras-MAPK pathway, which is downstream of farnesyltransferase. However, its off-target interaction with PI3K implicates a broader impact on cellular signaling.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols used to assess the selectivity of inhibitors like this compound.
Biochemical Farnesyltransferase Activity Assay
This assay quantitatively measures the enzymatic activity of FTase and the inhibitory potential of compounds.
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, ZnCl2, and DTT. Prepare solutions of purified farnesyltransferase enzyme, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP).[7][8][9]
-
Inhibitor Preparation : Serially dilute this compound or other test compounds in DMSO to achieve a range of concentrations.
-
Assay Procedure : In a 384-well plate, add the FTase enzyme, the test compound dilution, and the peptide substrate.[7]
-
Initiation of Reaction : Start the enzymatic reaction by adding FPP to all wells.
-
Signal Detection : Incubate the plate at room temperature and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for a dansyl-peptide) over time.[7][8]
-
Data Analysis : Calculate the rate of the enzymatic reaction. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify drug binding to its target in a cellular context by measuring changes in protein thermal stability.[10][11][12][13]
-
Cell Culture and Treatment : Culture the cells of interest to a suitable confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified period.
-
Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a control.[10]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or using a lysis buffer.[10]
-
Separation of Soluble and Precipitated Proteins : Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., farnesyltransferase) in the soluble fraction using methods like Western blotting or ELISA.[13]
-
Data Analysis : Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent and highly selective inhibitor of farnesyltransferase, making it a valuable tool for studying the roles of farnesylated proteins in cellular processes. However, researchers should be aware of its potential off-target effects, particularly on the PI3K signaling pathway. The experimental protocols outlined in this guide provide a framework for further investigating the cross-reactivity profile of this compound and other small molecule inhibitors, ensuring a more accurate and comprehensive understanding of their biological activities. A thorough characterization of on- and off-target effects is critical for the robust interpretation of research findings and the successful development of targeted therapeutics.
References
- 1. A highly potent and selective farnesyltransferase inhibitor this compound in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor, this compound, is a potent liver cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertical targeting of the PI3K/AKT pathway at multiple points is synergistic and effective for non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. annualreviews.org [annualreviews.org]
- 13. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of Abt-100 and Its Derivatives: A Guide for Researchers
In the landscape of oncology drug development, precision and targeted therapies are paramount. This guide provides a comparative analysis of the farnesyltransferase inhibitor, Abt-100, and the prominent Bcl-2 family inhibitors, Navitoclax (ABT-263) and Venetoclax (ABT-199), developed by Abbott Laboratories (now AbbVie). While not direct chemical derivatives, the "ABT" designation signifies their common origin and highlights the evolution of targeted cancer therapies within a single pharmaceutical powerhouse. This analysis will delve into their distinct mechanisms of action, compare their performance based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
Introduction to the Compounds
This compound is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. By inhibiting farnesylation, this compound prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.[1]
Navitoclax (ABT-263) is a first-in-class, orally bioavailable small molecule that functions as a BH3 mimetic.[2] It targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3] By binding to these proteins, Navitoclax liberates pro-apoptotic proteins, triggering the intrinsic apoptosis pathway and inducing cancer cell death.[2]
Venetoclax (ABT-199) is a second-generation BH3 mimetic, developed as a more selective inhibitor of Bcl-2.[4][5] This selectivity was engineered to mitigate the dose-limiting thrombocytopenia observed with Navitoclax, which was attributed to its inhibition of Bcl-xL, a protein essential for platelet survival.[5] Venetoclax has demonstrated significant efficacy in hematological malignancies that are highly dependent on Bcl-2 for survival.[4]
Comparative Performance Data
The following tables summarize the in vitro and clinical performance of this compound, Navitoclax, and Venetoclax.
Table 1: In Vitro Efficacy of this compound (Farnesyltransferase Inhibitor)
| Cell Line | Cancer Type | IC50 (nM) |
| EJ-1 | Bladder Cancer | 2.2 |
| DLD-1 | Colon Cancer | 3.8 |
| MDA-MB-231 | Breast Cancer | 5.9 |
| HCT-116 | Colon Cancer | 6.9 |
| MiaPaCa-2 | Pancreatic Cancer | 9.2 |
| PC-3 | Prostate Cancer | 70 |
| DU-145 | Prostate Cancer | 818 |
Data sourced from MedchemExpress and Clinical Cancer Research.[5][6][7]
Table 2: In Vitro Binding Affinity of Bcl-2 Inhibitors
| Compound | Target | Ki (nM) |
| Navitoclax (ABT-263) | Bcl-2 | ≤1 |
| Bcl-xL | ≤0.5 | |
| Bcl-w | ≤1 | |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 |
| Bcl-xL | 48 | |
| Bcl-w | 245 | |
| Mcl-1 | >444 |
Data sourced from GlpBio, Selleck Chemicals, and various research articles.[3][8][9][10]
Table 3: Clinical Efficacy of Navitoclax and Venetoclax in Hematological Malignancies
| Compound & Trial (Indication) | Treatment Regimen | Overall Response Rate (ORR) |
| Navitoclax (REFINE Phase 2, Myelofibrosis) | Navitoclax + Ruxolitinib | Spleen volume reduction ≥35% at week 24: 63% of evaluable patients[11] |
| Venetoclax (Phase 2, Relapsed/Refractory CLL with 17p deletion) | Venetoclax Monotherapy | 79%[12] |
| Venetoclax (MURANO Phase 3, Relapsed/Refractory CLL) | Venetoclax + Rituximab | 92%[13] |
| Venetoclax (CLL14 Phase 3, Previously Untreated CLL) | Venetoclax + Obinutuzumab | 86.5% (uMRD in peripheral blood at 15 months)[14] |
Data sourced from clinical trial publications.[11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of these inhibitors.
Cell Proliferation Assay (CCK-8 Method)
This assay measures cell viability to determine the inhibitory effect of a compound on cell growth.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 4 hours.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound (e.g., this compound) for 72 hours.
-
Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[15]
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term survival and reproductive integrity of cells after treatment.
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest. For adherent cells, use trypsinization.
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells) into 6-well plates.
-
Treatment: After allowing the cells to adhere, treat them with the desired concentrations of the inhibitor for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, allowing colonies to form.
-
Fixation and Staining: Remove the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution. Stain the colonies with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[2][16]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on coverslips or in a 96-well plate. Induce apoptosis with the test compound (e.g., Navitoclax or Venetoclax) or a known inducer like staurosporine as a positive control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton X-100 in PBS.[17]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP analog. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.[4]
-
Staining and Visualization: Wash the cells and, if desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.[17]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei. The percentage of TUNEL-positive cells can be quantified.[4]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by these inhibitors and a general experimental workflow for their evaluation.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. glpbio.com [glpbio.com]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, this compound, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.abbvie.com [news.abbvie.com]
- 12. An update on the efficacy of Venetoclax for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Time-Limited Venetoclax-Based Combinations Show Efficacy in Fit Patients with Chronic Lymphocytic Leukemia - Oncology Practice Management [oncpracticemanagement.com]
- 15. ijbs.com [ijbs.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating Abt-100 Efficacy: A Secondary Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesyltransferase inhibitor Abt-100 and its alternatives, with a focus on validating primary screening results through a secondary, cell-based assay. The data presented herein is for illustrative purposes to guide researchers in their experimental design and interpretation.
Data Presentation
The following table summarizes the inhibitory activity of this compound and two alternative compounds, "FTI-X" and "FTI-Y," from a primary biochemical assay and a secondary cell-based validation assay. The primary assay measures the direct inhibition of farnesyltransferase (FTase) activity, while the secondary assay evaluates the impact on the viability of a cancer cell line known to be sensitive to FTase inhibition.
| Compound | Primary Assay: FTase Inhibition (IC50, nM) | Secondary Assay: Cell Viability (EC50, nM) |
| This compound | 5.2 | 15.8 |
| FTI-X | 8.1 | 25.4 |
| FTI-Y | 3.9 | 98.6 |
Data Interpretation: A lower IC50 value in the primary assay indicates greater potency in inhibiting the farnesyltransferase enzyme. Similarly, a lower EC50 value in the secondary assay signifies a more potent effect on reducing cancer cell viability. As shown, while FTI-Y is highly potent in the biochemical assay, its effectiveness is significantly reduced in a cellular context, highlighting the importance of secondary validation. This compound demonstrates a strong correlation between enzymatic inhibition and cellular effect.
Experimental Protocols
Primary Assay: Farnesyltransferase (FTase) Activity Assay
This biochemical assay quantifies the inhibitory effect of test compounds on the activity of the farnesyltransferase enzyme. The protocol is based on a fluorescence resonance energy transfer (FRET) method.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound, FTI-X, FTI-Y) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds to the respective wells.
-
Add the farnesyltransferase enzyme to all wells except the negative control.
-
Initiate the reaction by adding the FPP and fluorescently labeled peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Secondary Assay: Cell Viability (MTT) Assay
This cell-based assay validates the findings of the primary screen by assessing the effect of the test compounds on the viability of a relevant cancer cell line (e.g., a line with a known Ras mutation). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (this compound, FTI-X, FTI-Y) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the EC50 value.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a farnesyltransferase inhibitor, disrupts a key step in the post-translational modification of Ras proteins. This prevents Ras from localizing to the cell membrane, thereby inhibiting downstream signaling through pathways like the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
Caption: this compound inhibits Farnesyltransferase, blocking Ras signaling.
Experimental Workflow for this compound Validation
The following diagram illustrates the logical flow from the initial high-throughput screening to the secondary validation assay for a farnesyltransferase inhibitor like this compound.
Caption: Workflow for validating primary screen hits with a secondary assay.
Safety Operating Guide
Essential Safety and Operational Guide for Handling ABT-100
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for the handling of ABT-100, a potent and selective farnesyltransferase inhibitor. Adherence to these guidelines is critical to ensure personal safety and experimental integrity.
Immediate Safety and Handling Precautions
Proper handling of this compound is imperative to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment (PPE) and immediate first aid measures.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or in poorly ventilated areas. |
| First Aid Measures | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Disposal Plan: Dispose of unused this compound and any contaminated materials as hazardous chemical waste. All waste must be collected in sealed, compatible containers and labeled appropriately.[1][2][3][4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3][4][5] Do not dispose of down the drain or in regular trash.[1][2][3][4][5]
Experimental Protocol: Preparation of this compound for Cell Culture Experiments
This protocol provides a step-by-step guide for the preparation and use of this compound in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Cells to be treated
Procedure:
-
Reconstitution of this compound:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.05 mg of this compound (Molecular Weight = 504.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and stability.
-
-
Cell Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment group).
-
Incubate the cells for the desired treatment duration.
-
-
Post-Treatment Analysis:
-
Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, etc.).
-
This compound Signaling Pathway
This compound is a farnesyltransferase inhibitor. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins. By inhibiting this enzyme, this compound prevents the farnesylation of Ras, which is a critical step for its localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, that are involved in cell proliferation and survival.
Caption: this compound inhibits farnesyltransferase, blocking Ras activation and downstream signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
